Isoindoline-1,3-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2,3-dihydro-1H-isoindole-1,3-diol |
InChI |
InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4,7-11H |
InChI Key |
CJKLUMPOZDSVKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(NC(C2=C1)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Isoindoline-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Isoindoline-1,3-diol. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document combines computed data from reliable sources with detailed, standardized experimental protocols that can be employed for in-house characterization.
Introduction
This compound is a heterocyclic organic compound featuring an isoindoline core substituted with two hydroxyl groups at the 1 and 3 positions. This structure imparts specific chemical characteristics that are of interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, synthesis, and formulation development. These properties govern the compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its behavior in various chemical reactions.
Physicochemical Properties
The following table summarizes the available computed physicochemical data for this compound. Experimental determination of these properties is highly recommended for any research or development application.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | PubChem[1] |
| Molecular Weight | 151.16 g/mol | PubChem[1] |
| XLogP3 (logP) | -0.2 | PubChem[1] |
| Hydrogen Bond Donors | 3 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 151.063328530 g/mol | PubChem[1] |
| Topological Polar Surface Area | 52.5 Ų | PubChem[1] |
Note: The data presented above are computationally derived and have not been experimentally verified in published literature.
Experimental Protocols for Physicochemical Characterization
The following sections detail standard experimental methodologies for determining key physicochemical properties of organic compounds like this compound.
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1°C).
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or a digital temperature sensor.
-
Heating and Observation:
-
A preliminary, rapid heating is performed to determine an approximate melting range.
-
The apparatus is allowed to cool to at least 20°C below the approximate melting point.
-
A fresh sample is heated slowly, at a rate of 1-2°C per minute, near the expected melting point.
-
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.
Aqueous solubility is a crucial parameter influencing the bioavailability of a potential drug candidate.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed, screw-capped vial.
-
Equilibration: The vial is agitated in a constant temperature water bath (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
The pKa value provides insight into the ionization state of a molecule at different pH values, which affects its solubility, lipophilicity, and interaction with biological targets.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using a precision burette. The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more complex cases, derivative plots or specialized software can be used to accurately determine the inflection points and pKa values.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.
Caption: Experimental workflow for the physicochemical characterization of a compound.
Conclusion
References
An In-depth Technical Guide to the Synthesis and Characterization of Novel Isoindoline-1,3-dione Derivatives
A Note on Terminology: This guide focuses on isoindoline-1,3-dione derivatives, as the overwhelming majority of current research literature centers on this chemical scaffold rather than isoindoline-1,3-diol derivatives. It is presumed that the interest lies in this widely studied class of compounds.
Isoindoline-1,3-dione, commonly known as phthalimide, and its derivatives are a significant class of compounds in medicinal chemistry. They serve as crucial intermediates in organic synthesis and are integral structural motifs in a wide array of biologically active molecules.[1] The therapeutic potential of these compounds is broad, with derivatives exhibiting anticancer, anti-inflammatory, analgesic, anticonvulsant, and acetylcholinesterase (AChE) inhibitory activities.[2][3][4] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel isoindoline-1,3-dione derivatives for researchers, scientists, and drug development professionals.
Synthesis of Isoindoline-1,3-dione Derivatives
The synthesis of isoindoline-1,3-dione derivatives can be achieved through several methods, most commonly involving the condensation of phthalic anhydride or its derivatives with a primary amine.
General Synthetic Workflow:
Caption: General workflow for the synthesis of isoindoline-1,3-dione derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures and biological assays.
Synthesis of 2-(4-(3-(4-hydroxyphenyl) acryloyl) phenyl) isoindoline-1,3-dione: [5]
-
Allow 2-(4-acetylphenyl) isoindoline-1,3-dione (1.5 g, 0.00565 mol) to react with 4-hydroxybenzaldehyde (0.689 g, 0.00565 mol) in 20 mL of ethanol.
-
Add a 10% sodium hydroxide solution to the reaction mixture.
-
Stir the mixture at room temperature for 48 hours.
-
Pour the reaction mixture into distilled water and hydrolyze with a 10% hydrochloric acid solution to obtain a yellow product.
-
Filter, recrystallize, and oven-dry the final product.
Synthesis of N-substituted isoindoline-1,3-dione derivatives (General Procedure): [2]
-
Dissolve 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide (0.00125 mol) in 150 mL of glacial acetic acid.
-
Treat the solution with tetrahydrophthalic anhydride (0.00125 mol) in 150 mL of glacial acetic acid.
-
Apply stirring and reflux for 5 hours.
-
After cooling, pour the resulting mixture into 500 mL of ice water to precipitate the crude compound.
-
Purify the crude product by recrystallization with animal charcoal, using either isopropyl alcohol or ethyl alcohol.
In-vitro Anti-inflammatory Activity by Protein Denaturation Technique: [4]
-
Prepare stock solutions of 1000μg/ml for all test compounds.
-
From these stock solutions, prepare different concentrations ranging from 10 to 500 μg/ml using phosphate buffer (0.2 M, pH 7.4) as a solvent.
-
Mix the test solution containing different concentrations of the drug with 1 ml of 1 mM albumin solution in a phosphate buffer.
-
Incubate the mixture at 27°C ± 1°C in a BOD incubator for 15 minutes.
-
Induce denaturation by keeping the reaction mixture at 60°C ± 10°C in a water bath for 10 minutes.
-
After cooling, measure the turbidity at 660 nm using a UV-Visible Spectrophotometer.
-
Calculate the percentage of inhibition of denaturation from a control where no drug was added.
Quantitative Data
The following tables summarize the quantitative data for various isoindoline-1,3-dione derivatives.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 7a | AChE | 2.1 | [6] |
| 7f | AChE | 2.1 | [6] |
| Series of 6 compounds | AChE | 1.12 (best) | [7] |
| Series of 6 compounds | BuChE | 21.24 (best) | [7] |
| 2-(diethylaminoalkyl) derivatives | AChE | 0.9 - 19.5 | [7] |
| N-benzylpiperidinylamine derivatives | AChE | 0.087 (best) | [7] |
| N-benzylpiperidinylamine derivatives | BuChE | 7.76 (best) | [7] |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) derivatives | AChE | 0.91 (best) | [7] |
| Phenylisoindoline-1,3-dione 6 | AChE | 30 ± 3 µg/mL | [5] |
| Phenylisoindoline-1,3-dione 4 | AChE | 141 ± 60 µg/mL | [5] |
| Phenylisoindoline-1,3-dione 4 | BuChE | 102 ± 10 µg/mL | [5] |
| Phenylisoindoline-1,3-dione 5 | BuChE | 105 ± 20 µg/mL | [5] |
| Phenylisoindoline-1,3-dione 2 | BuChE | 190 ± 10 µg/mL | [5] |
Table 2: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| 13 | Caco-2 | More active than cisplatin | [8] |
| 16 | Caco-2 | More active than cisplatin | [8] |
| 13 | MCF-7 | More active than cisplatin | [8] |
| 16 | MCF-7 | More active than cisplatin | [8] |
| 20 | MCF-7 | Active | [8] |
| 23 | MCF-7 | Active | [8] |
| 8 | Caco-2 | Active | [8] |
| 9 | Caco-2 | Active | [8] |
| 20 | Caco-2 | Active | [8] |
| 23 | Caco-2 | Active | [8] |
| 3 | A549-Luc | 114.25 | [9] |
| 4 | A549-Luc | 116.26 | [9] |
Table 3: Anti-inflammatory and Analgesic Activity
| Compound | Activity | Metric | Value | Reference |
| 3a | Anti-inflammatory | % Inhibition at 500µg/ml | 83 | [4] |
| 3b | Anti-inflammatory | % Inhibition at 500µg/ml | 78 | [4] |
| 3g | Anti-inflammatory | % Inhibition at 500µg/ml | 74 | [4] |
| 3a | Analgesic | % Protection | 78.78 | [4] |
| 3b | Analgesic | % Protection | 77.27 | [4] |
| 3g | Analgesic | % Protection | 74.24 | [4] |
Biological Activities and Signaling Pathways
Acetylcholinesterase (AChE) Inhibition:
A significant application of isoindoline-1,3-dione derivatives is in the development of treatments for Alzheimer's disease.[10] The mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[11] By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which is beneficial for cognitive function.[12][13]
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by isoindoline-1,3-dione derivatives.
Anticancer Activity:
Novel isoindoline-1,3-dione derivatives have demonstrated significant cytotoxic effects on various cancer cell lines.[8] The anticancer activity is often dependent on the specific substituents attached to the isoindoline-1,3-dione core. For instance, certain derivatives have shown higher anticancer activity than the established chemotherapeutic drug cisplatin against Caco-2 and MCF-7 cell lines.[8] The evaluation of these compounds typically follows a standard workflow.
Caption: Workflow for anticancer activity screening of isoindoline-1,3-dione derivatives.
Characterization of Isoindoline-1,3-dione Derivatives
The structural confirmation of newly synthesized isoindoline-1,3-dione derivatives is established using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the structure of the compounds. For example, in the characterization of N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, the ¹H-NMR spectrum shows a singlet at 11.30 ppm corresponding to the NH proton, and multiplets in the aromatic region (7.50-8.11 ppm). The ¹³C-NMR spectrum displays characteristic peaks for the carbonyl carbons around 164-167 ppm.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. Characteristic peaks for isoindoline-1,3-dione derivatives include strong absorptions for the carbonyl (C=O) groups, typically in the range of 1700-1775 cm⁻¹.[6]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns, which further confirms their structure.
Conclusion
Isoindoline-1,3-dione derivatives represent a versatile and promising class of compounds with a wide range of biological activities. The synthetic routes to these molecules are well-established and can be adapted to generate a diverse library of derivatives. Comprehensive characterization using modern spectroscopic techniques is essential to confirm the identity and purity of these novel compounds. The significant potential of isoindoline-1,3-dione derivatives as therapeutic agents, particularly in the areas of neurodegenerative diseases and oncology, warrants their continued exploration in drug discovery and development programs. This guide provides a foundational resource for researchers to design, synthesize, and evaluate the next generation of isoindoline-1,3-dione-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. media.neliti.com [media.neliti.com]
- 5. printo.2promojournal.com [printo.2promojournal.com]
- 6. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Analysis and Conformation of Isoindoline-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and conformational properties of isoindoline-1,3-diol. Due to the limited availability of direct experimental data for this compound, this paper leverages computational studies and draws comparisons with the extensively studied analogue, isoindoline-1,3-dione. This approach allows for a thorough examination of the core isoindoline ring system and provides valuable insights for researchers in medicinal chemistry and drug development.
Introduction to the Isoindoline Scaffold
The isoindoline core is a key structural motif in a multitude of biologically active compounds. While isoindoline-1,3-dione (phthalimide) and its derivatives have been the subject of extensive research due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, the corresponding diol analogue remains less explored. Understanding the three-dimensional structure and conformational dynamics of this compound is crucial for the rational design of novel therapeutics that can effectively interact with biological targets.
Structural Analysis of this compound: A Computational Approach
In the absence of extensive experimental data, computational methods provide critical insights into the structural parameters of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for determining optimized geometries and electronic properties.
A computed model of the this compound conformer reveals key structural features. The five-membered heterocyclic ring is nearly planar, a characteristic shared with the dione analogue. The hydroxyl groups at positions 1 and 3 introduce the potential for various stereoisomers (cis/trans) and conformational preferences driven by hydrogen bonding.
Below is a table summarizing the computed geometric parameters for a likely low-energy conformer of this compound.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1-N2 | ~1.45 Å |
| N2-C3 | ~1.45 Å | |
| C1-C7a | ~1.51 Å | |
| C3-C3a | ~1.51 Å | |
| C3a-C4 | ~1.39 Å | |
| C4-C5 | ~1.39 Å | |
| C5-C6 | ~1.39 Å | |
| C6-C7 | ~1.39 Å | |
| C7-C7a | ~1.39 Å | |
| C3a-C7a | ~1.40 Å | |
| C1-O1 | ~1.43 Å | |
| C3-O2 | ~1.43 Å | |
| Bond Angle | C7a-C1-N2 | ~103° |
| C1-N2-C3 | ~111° | |
| N2-C3-C3a | ~103° | |
| Dihedral Angle | H-O1-C1-C7a | Varies with conformation |
| H-O2-C3-C3a | Varies with conformation |
Note: These values are estimations based on publicly available computed data and may vary depending on the level of theory and basis set used in the calculation.
Comparative Conformational Analysis: this compound vs. Isoindoline-1,3-dione
The conformational landscape of this compound is expected to be more complex than that of the relatively rigid isoindoline-1,3-dione. The presence of hydroxyl groups allows for different spatial arrangements (conformers) arising from rotation around the C-O bonds and the potential for intramolecular hydrogen bonding between the hydroxyl groups and with the nitrogen atom.
In contrast, the isoindoline-1,3-dione ring system is largely planar, with the primary conformational flexibility arising from substituents on the nitrogen atom.[1] X-ray crystallographic studies of N-substituted isoindoline-1,3-diones have confirmed the planarity of the phthalimide moiety.[2]
The logical workflow for a comparative conformational analysis is depicted below.
Experimental Protocols for Structural Elucidation
While specific experimental data for this compound is scarce, the following sections outline the standard methodologies used for the structural analysis of related heterocyclic compounds, such as isoindoline-1,3-dione derivatives.[1][3]
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.
Methodology:
-
Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, and the atomic positions and thermal parameters are refined to yield a final structural model.[2]
The following diagram illustrates the general workflow for X-ray crystallography.
NMR spectroscopy is a powerful technique for determining the connectivity and stereochemistry of molecules in solution. For conformational analysis, variable-temperature NMR and the measurement of coupling constants and Nuclear Overhauser Effects (NOEs) are particularly valuable.[4][5]
Methodology for Conformational Analysis:
-
1D NMR (¹H and ¹³C): Initial spectra are acquired to identify the chemical shifts and multiplicities of all protons and carbons in the molecule. For isoindoline-1,3-dione derivatives, aromatic protons typically appear in the range of 6.45–8.48 δ ppm.[1][6]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei, allowing for the unambiguous assignment of all signals.
-
NOESY/ROESY: These experiments detect through-space interactions between protons, providing information about their spatial proximity and thus the relative stereochemistry and conformation.
-
Variable-Temperature NMR: By acquiring spectra at different temperatures, it is possible to study dynamic processes and, in some cases, "freeze out" individual conformers at low temperatures.
The following table summarizes typical ¹H NMR chemical shifts for the isoindoline-1,3-dione core, which can serve as a reference for future studies on the diol.
| Proton | Typical Chemical Shift (ppm) |
| Aromatic (H4, H5, H6, H7) | 7.7 - 7.9 |
| N-CH₂ (alkyl substituent) | ~3.5 - 4.8 |
Data compiled from various sources on N-substituted isoindoline-1,3-diones.[3][7]
Signaling Pathways and Biological Interactions
While no specific signaling pathways have been elucidated for this compound, the dione analogue is known to interact with a variety of biological targets. For instance, certain isoindoline-1,3-dione derivatives act as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[7] Molecular docking studies suggest that the planar phthalimide ring interacts with the peripheral anionic site of AChE.[7]
The diagram below illustrates a simplified hypothetical interaction pathway.
Conclusion
The structural and conformational analysis of this compound is an area ripe for further investigation. This guide has synthesized the available computational data and drawn parallels with the well-characterized isoindoline-1,3-dione to provide a foundational understanding of this important heterocyclic core. The detailed experimental protocols provided herein offer a roadmap for future studies aimed at elucidating the precise three-dimensional structure and dynamic behavior of this compound and its derivatives. Such knowledge is paramount for the continued development of novel therapeutics based on the versatile isoindoline scaffold.
References
- 1. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Biological activities of Isoindoline-1,3-diol and its analogs.
An In-depth Technical Guide to the Biological Activities of Isoindoline-1,3-dione Analogs
A Note on Isoindoline-1,3-diol: Initial searches for the biological activities of this compound yielded limited specific information. The preponderance of scientific literature focuses on the biological activities of isoindoline-1,3-dione and its derivatives. This compound may be a metabolite or a synthetic precursor to the more extensively studied dione form. One synthetic route describes the formation of a diol through the hydroxylation of an isoindoline-1,3-dione derivative[1]. However, there is a lack of substantial evidence detailing its distinct biological activities or its role as a prodrug. Therefore, this guide will focus on the rich body of research surrounding the biologically active isoindoline-1,3-dione scaffold and its analogs, which are of significant interest to researchers, scientists, and drug development professionals.
Introduction
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of a class of compounds with a wide range of biological activities. The most prominent members of this class are thalidomide and its analogs, lenalidomide and pomalidomide, which are widely recognized as immunomodulatory drugs (IMiDs®)[2]. These compounds have garnered significant attention for their potent anti-cancer, anti-inflammatory, and immunomodulatory properties[2][3]. This technical guide provides a comprehensive overview of the biological activities of isoindoline-1,3-dione and its analogs, with a focus on their mechanisms of action, relevant signaling pathways, and experimental data.
Core Biological Activities
The biological activities of isoindoline-1,3-dione analogs are diverse and have been the subject of extensive research. The primary activities of this class of compounds are detailed below.
Immunomodulatory Activity
Isoindoline-1,3-dione analogs, particularly the IMiDs, exert profound effects on the immune system. Their immunomodulatory activity is multifaceted and includes:
-
Cytokine Modulation: These compounds are potent modulators of cytokine production. They are known to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-12[2]. Conversely, they can enhance the production of the anti-inflammatory cytokine IL-10. The inhibition of TNF-α is a key mechanism underlying the anti-inflammatory effects of thalidomide[4].
-
T-cell and Natural Killer (NK) Cell Co-stimulation: Lenalidomide and pomalidomide are potent co-stimulators of T cells and NK cells. This leads to enhanced proliferation, cytokine production (e.g., IL-2 and interferon-gamma), and increased cytotoxic activity against tumor cells[2].
Anticancer Activity
The anticancer properties of isoindoline-1,3-dione analogs are most prominently observed in the treatment of multiple myeloma. Their mechanisms of action in cancer are complex and involve both direct effects on tumor cells and indirect effects on the tumor microenvironment.
-
Cereblon-Mediated Protein Degradation: The primary molecular target of the immunomodulatory and anti-myeloma activities of lenalidomide and pomalidomide is the protein cereblon (CRBN)[5][6]. CRBN is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). By binding to CRBN, these drugs alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3)[7]. The degradation of these lymphoid transcription factors is a critical event for the anti-myeloma and immunomodulatory effects of these drugs[7].
-
Induction of Apoptosis: Isoindoline-1,3-dione derivatives have been shown to induce apoptosis in various cancer cell lines. For example, one derivative, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, was found to induce apoptosis and necrosis in Raji blood cancer cells[8].
-
Anti-angiogenic Effects: Thalidomide and its analogs possess anti-angiogenic properties, meaning they can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.
Anti-inflammatory and Analgesic Activity
Several isoindoline-1,3-dione derivatives have demonstrated significant anti-inflammatory and analgesic properties.
-
Cyclooxygenase (COX) Inhibition: Some aminoacetylenic isoindoline-1,3-dione derivatives have been shown to inhibit COX-1 and COX-2 enzymes, which are key mediators of inflammation and pain[9].
-
Modulation of Inflammatory Mediators: The anti-inflammatory effects are also attributed to the modulation of pro-inflammatory cytokines, as mentioned earlier[10].
-
Analgesic Effects: Studies in animal models have confirmed the analgesic activity of certain isoindoline-1,3-dione derivatives, with some compounds showing efficacy comparable to or greater than standard drugs like metamizole sodium[3][4].
Other Biological Activities
-
Anticonvulsant Activity: The isoindoline-1,3-dione scaffold has been explored for the development of anticonvulsant drugs[9].
-
Cholinesterase Inhibition: Derivatives of isoindoline-1,3-dione have been investigated as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathology of Alzheimer's disease[8][11].
Quantitative Data on Biological Activities
The following tables summarize the quantitative data for the biological activities of various isoindoline-1,3-dione analogs from the cited literature.
Table 1: Anticancer Activity of Isoindoline-1,3-dione Analogs
| Compound | Cell Line | Assay | IC50 / CC50 | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | Cytotoxicity | 0.26 µg/mL | [8] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | Cytotoxicity | 3.81 µg/mL | [8] |
| Compound 7 (azide and silyl ether derivative) | A549 | BrdU | 19.41 ± 0.01 µM | |
| N-benzyl isoindoline-1,3-dione derivative 3 | A549-Luc | MTT | 114.25 µM (48h) | [1] |
| N-benzyl isoindoline-1,3-dione derivative 4 | A549-Luc | MTT | 116.26 µM (48h) | [1] |
Table 2: Anti-inflammatory and Analgesic Activity of Isoindoline-1,3-dione Analogs
| Compound | Activity | Model/Assay | Result | Reference |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Analgesic | Acetic acid-induced writhing (mice) | 1.6 times more active than metamizole sodium | [3][4] |
| Aminoacetylenic derivative ZM5 (50 mg/kg) | Analgesic | Acetic acid-induced writhing (mice) | Significant reduction in writhing (p < 0.001) | [10] |
| Triazole derivative 3a (500µg/ml) | Anti-inflammatory | Protein denaturation | 83% inhibition | |
| Triazole derivative 3b (500µg/ml) | Anti-inflammatory | Protein denaturation | 78% inhibition | |
| Triazole derivative 3g (500µg/ml) | Anti-inflammatory | Protein denaturation | 74% inhibition |
Table 3: Cholinesterase Inhibitory Activity of Isoindoline-1,3-dione Analogs
| Compound | Enzyme | IC50 | Reference |
| N-benzyl pyridinium hybrid 7a | Acetylcholinesterase | 2.1 µM | [8] |
| N-benzyl pyridinium hybrid 7f | Acetylcholinesterase | 2.1 µM | [8] |
| Rivastigmine (standard) | Acetylcholinesterase | 11.07 µM |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature concerning the biological activities of isoindoline-1,3-dione analogs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol Overview:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight[2].
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours)[1].
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 1-4 hours at 37°C to allow for formazan crystal formation[2].
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol[2].
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm (or 490 nm with DMSO)[2].
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
Cereblon Binding Assay
Various methods are used to assess the binding of compounds to Cereblon (CRBN).
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
-
Principle: This is a competitive assay where a fluorescently labeled thalidomide analog (e.g., Thalidomide-Red) competes with the test compound for binding to a tagged CRBN protein (e.g., GST-tagged). Binding of an anti-tag antibody labeled with a FRET donor (e.g., Europium cryptate) to the tagged CRBN and the fluorescent thalidomide analog results in a FRET signal. Unlabeled compounds that bind to CRBN will displace the fluorescent analog, leading to a decrease in the FRET signal.
-
Protocol Overview: The assay is typically performed in a 96- or 384-well plate. The test compound, tagged CRBN protein, and the HTRF reagents (labeled antibody and fluorescent thalidomide analog) are added to the wells. After incubation, the HTRF signal is read on a compatible plate reader.
-
-
Fluorescence Polarization (FP) Assay:
-
Principle: This competitive binding assay uses a fluorescently labeled thalidomide analog. When the small fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger CRBN protein, its rotation slows down, leading to an increase in fluorescence polarization. A test compound that competes for binding will displace the fluorescent ligand, causing a decrease in polarization[5].
-
Protocol Overview: The assay involves incubating the fluorescently labeled thalidomide with CRBN and the test compound in a microtiter plate. The fluorescence polarization is then measured using a fluorescence reader[5].
-
-
Affinity Chromatography:
-
Principle: Thalidomide analogs are immobilized on beads to create an affinity matrix. Cell lysates are then incubated with these beads. Proteins that bind to the immobilized drug, such as CRBN, can be isolated and identified by immunoblotting[6].
-
Protocol Overview: Thalidomide analog-coupled beads are added to cell extracts. After incubation, the beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted and analyzed by SDS-PAGE and Western blotting using an anti-CRBN antibody[6].
-
In Vitro Anti-inflammatory Assay (Protein Denaturation)
-
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation can be used as an in vitro screen for anti-inflammatory activity.
-
Protocol Overview:
-
A reaction mixture containing the test compound at various concentrations and a protein solution (e.g., 1 mM albumin) is prepared in a phosphate buffer (pH 7.4).
-
The mixture is incubated at a physiological temperature (e.g., 27°C) for a short period.
-
Denaturation is induced by heating the mixture (e.g., at 60°C for 10 minutes).
-
After cooling, the turbidity of the solution, which is a measure of protein denaturation, is measured spectrophotometrically (e.g., at 660 nm).
-
The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with a control sample containing no drug.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the biological activities of isoindoline-1,3-dione analogs.
Caption: Mechanism of action of Immunomodulatory Drugs (IMiDs).
Caption: Experimental workflow for an MTT cytotoxicity assay.
Caption: Workflow for in vitro anti-inflammatory protein denaturation assay.
Conclusion
Isoindoline-1,3-dione and its analogs represent a versatile and powerful class of compounds with a broad spectrum of biological activities. Their profound immunomodulatory, anticancer, and anti-inflammatory effects have led to the successful development of important therapeutic agents. The discovery of cereblon as the primary molecular target for the immunomodulatory drugs has significantly advanced our understanding of their mechanism of action and has opened new avenues for the design of novel therapeutics, including targeted protein degraders (PROTACs). The continued exploration of the structure-activity relationships of isoindoline-1,3-dione derivatives holds great promise for the development of new and improved treatments for a wide range of diseases. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with this important class of molecules.
References
- 1. Buy this compound [smolecule.com]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. printo.2promojournal.com [printo.2promojournal.com]
- 8. bohrium.com [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.neliti.com [media.neliti.com]
The Isoindoline-1,3-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoindoline-1,3-dione, commonly known as the phthalimide scaffold, stands as a cornerstone in the edifice of medicinal chemistry. Its deceptively simple bicyclic structure has given rise to a vast and diverse array of therapeutic agents, commanding attention for its ability to modulate a wide spectrum of biological processes. From the notorious history of thalidomide to the celebrated success of its immunomodulatory derivatives (IMiDs®) in oncology, the phthalimide core has proven to be a remarkably versatile and "privileged" structure in drug discovery. This technical guide provides a comprehensive review of the isoindoline-1,3-dione core in medicinal chemistry, with a focus on its synthesis, quantitative biological data, detailed experimental protocols, and the intricate signaling pathways through which its derivatives exert their effects.
Synthetic Strategies for Isoindoline-1,3-dione Analogs
The construction of the isoindoline-1,3-dione core and its subsequent derivatization are typically straightforward, lending to its popularity in medicinal chemistry. The most common synthetic route involves the condensation of phthalic anhydride or its substituted variants with a primary amine.
A general and widely adopted method is the reaction of phthalic anhydride with an amino-containing compound in a suitable solvent, often with heating. For instance, a mixture of phthalic anhydride and a primary amine can be refluxed in glacial acetic acid.[1] Another approach involves a two-step process where the initial amic acid intermediate is formed at a lower temperature, followed by cyclization at an elevated temperature to yield the final imide. Green chemistry approaches have also been developed, utilizing solventless reactions with simple heating to afford the desired products.[2]
Further functionalization of the initial isoindoline-1,3-dione product allows for the introduction of diverse pharmacophores, which is key to tuning the biological activity of the resulting compounds.
Biological Activities and Quantitative Data
Isoindoline-1,3-dione derivatives have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, and acetylcholinesterase inhibitory effects. The following tables summarize key quantitative data for various derivatives, showcasing the therapeutic potential of this scaffold.
Table 1: Anticancer Activity of Isoindoline-1,3-dione Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| N-benzylisoindoline-1,3-dione derivative 3 | A549-Luc | MTT | 114.25 | [3] |
| N-benzylisoindoline-1,3-dione derivative 4 | A549-Luc | MTT | 116.26 | [3] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | Cytotoxicity | 0.26 µg/mL | [4] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | Cytotoxicity | 3.81 µg/mL | [4] |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Isoindoline-1,3-dione Derivatives
| Compound/Derivative | Enzyme | Assay | IC50 (µM) | Reference |
| para-fluoro substituted 7a | AChE | Ellman's | 2.1 | [1] |
| para-fluoro substituted 7f | AChE | Ellman's | 2.1 | [1] |
| Compound 3b | human AChE | Ellman's | 0.361 | [5] |
| Compound 8a | AChE | Ellman's | 0.11 ± 0.05 | [6] |
| Compound 6 | AChE | Ellman's | 30 ± 3 µg/mL | [7] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly cited in the study of isoindoline-1,3-dione derivatives.
General Synthesis of N-Substituted Isoindoline-1,3-diones
A common synthetic protocol involves the reaction of phthalic anhydride with a primary amine. For example, to synthesize 2-(substituted)-isoindoline-1,3-dione, a mixture of phthalic anhydride (1 equivalent) and the desired primary amine (1 equivalent) is refluxed in a solvent such as glacial acetic acid for several hours.[8] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a suitable solvent (e.g., cold 1N HCl followed by water), and dried to yield the final product.[1][8] Characterization is typically performed using spectroscopic methods such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry.[1]
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 5 mg/mL in PBS) is added to each well. The plate is then incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm (with a reference wavelength of 620-630 nm). The percentage of cell viability is calculated relative to untreated control cells.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This method measures the activity of acetylcholinesterase based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.
-
Reaction Mixture Preparation: In a 96-well plate, a phosphate buffer (0.1 M, pH 8.0), the test compound at various concentrations, and the acetylcholinesterase enzyme solution are added.
-
Pre-incubation: The plate is pre-incubated at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by adding the substrate, acetylthiocholine iodide, and the chromogen, DTNB.
-
Absorbance Measurement: The absorbance is measured kinetically or at a fixed time point using a microplate reader at a wavelength of 412 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control without the inhibitor.
Cyclooxygenase (COX) Inhibition Assay
Several methods are available to screen for COX inhibitors. A common colorimetric method measures the peroxidase component of COX enzymes.
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme solution, and the test inhibitor solutions.
-
Assay Setup: In a 96-well plate, add assay buffer, heme, and the respective COX enzyme to the wells. Add the test inhibitor to the designated wells and a known inhibitor (e.g., celecoxib for COX-2) as a positive control.
-
Pre-incubation: Incubate the plate at room temperature for a specified time to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a colorimetric substrate solution followed by arachidonic acid to initiate the reaction.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 590 nm) after a precise incubation time (e.g., 2 minutes) at 25°C. The inhibition of COX activity is determined by the reduction in color development compared to the control.[5]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of isoindoline-1,3-dione derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways.
Cereblon-Mediated Protein Degradation
The most well-elucidated mechanism of action for isoindoline-1,3-dione-containing drugs like thalidomide, lenalidomide, and pomalidomide involves their interaction with the protein Cereblon (CRBN).[2] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). By binding to CRBN, these drugs modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9] The degradation of these transcription factors is crucial for the anti-myeloma and immunomodulatory effects of these drugs.[9][10]
Caption: Cereblon-mediated protein degradation by immunomodulatory drugs (IMiDs).
Inhibition of Acetylcholinesterase
Several isoindoline-1,3-dione derivatives have been designed as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. These inhibitors are being investigated as potential treatments for Alzheimer's disease. The mechanism of inhibition often involves a dual binding mode, where different parts of the molecule interact with the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[5][6] The phthalimide moiety frequently interacts with the PAS.
Caption: Dual binding site inhibition of acetylcholinesterase by an isoindoline-1,3-dione derivative.
Anti-inflammatory Mechanisms
The anti-inflammatory properties of some isoindoline-1,3-dione derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation. Additionally, the immunomodulatory effects observed with thalidomide and its analogs, which include the downregulation of pro-inflammatory cytokines like TNF-α, contribute to their anti-inflammatory profile. This is partly mediated through the CRBN-dependent degradation of transcription factors that drive inflammatory gene expression.
Conclusion
The isoindoline-1,3-dione scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with the profound and diverse biological activities of its derivatives, ensures its enduring relevance in medicinal chemistry. The elucidation of the mechanism of action of immunomodulatory drugs has opened new avenues for the rational design of novel protein degraders based on this core structure. As research continues to unravel the complex biology associated with this privileged scaffold, the development of next-generation isoindoline-1,3-dione-based drugs holds immense promise for addressing a wide range of unmet medical needs.
References
- 1. Lenalidomide - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-phenylphthalimide-type cyclooxygenase (COX) inhibitors derived from thalidomide: substituent effects on subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoindoline-1,3-dione derivatives targeting cholinesterases: design, synthesis and biological evaluation of potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. printo.2promojournal.com [printo.2promojournal.com]
- 7. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Isoindoline-1,3-diol mechanism of action in biological systems.
An In-Depth Technical Guide on the Mechanism of Action of Isoindoline-1,3-diol and Its Derivatives in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activities and mechanisms of action of this compound and its more extensively studied derivatives, the isoindoline-1,3-diones (phthalimides). While research directly focused on this compound is emerging, the vast body of literature on its dione counterpart offers significant insights into the therapeutic potential of this chemical scaffold.
This compound: Direct Biological Activities
This compound, characterized by a fused bicyclic structure with hydroxyl groups at the 1 and 3 positions, exhibits a range of biological effects. Its unique arrangement of hydroxyl groups influences its reactivity and biological activity.[1] The primary activities attributed to this compound and its derivatives include:
-
Anti-inflammatory Activity: These compounds can modulate inflammatory pathways by influencing pro-inflammatory factors such as nitric oxide synthase and cyclooxygenase (COX) enzymes.[1]
-
Antimicrobial Properties: Derivatives of isoindoline have demonstrated both antibacterial and antifungal activities, positioning them as potential candidates for new antimicrobial agents.[1]
-
Neuroprotective Effects: Certain derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in the pathology of neurodegenerative diseases like Alzheimer's disease.[1]
This compound can be synthesized through methods such as the hydroxylation of isoindoline derivatives using oxidizing agents.[1] This suggests that the diol may also exist as a metabolite of isoindoline-1,3-dione-based drugs in biological systems.
Isoindoline-1,3-dione Derivatives: A Hub of Therapeutic Potential
The isoindoline-1,3-dione (phthalimide) scaffold is a cornerstone in medicinal chemistry, with numerous derivatives developed and investigated for a wide array of therapeutic applications.[2][3] These derivatives often exhibit enhanced biological activity and have been the focus of extensive mechanistic studies.
Mechanism of Action in Neurodegenerative Disorders
A significant area of research for isoindoline-1,3-dione derivatives is in the treatment of Alzheimer's disease. The primary mechanism involves the inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are responsible for the breakdown of the neurotransmitter acetylcholine.[4] Reduced acetylcholine levels are a key feature of Alzheimer's disease.
Signaling Pathway for Cholinesterase Inhibition
References
- 1. Buy this compound [smolecule.com]
- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking [mdpi.com]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Isoindoline-1,3-diol: A Journey Through Chemical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of isoindoline-1,3-diol, a heterocyclic compound with potential applications in medicinal chemistry, represents a fascinating case study in the evolution of synthetic organic chemistry. While its direct historical discovery is not extensively documented, its synthesis is intrinsically linked to the chemistry of its more widely known oxidized counterpart, isoindoline-1,3-dione, commonly known as phthalimide. This guide delves into the historical context and modern methodologies surrounding the synthesis of this compound, providing detailed experimental protocols and quantitative data to support further research and development.
From Phthalimide Precursors to this compound: A Historical Perspective
The journey to this compound begins with the synthesis of its stable precursor, phthalimide. First prepared in 1842 by the French chemist Auguste Laurent, phthalimide has been a cornerstone of organic synthesis for over a century. Its initial synthesis involved the reaction of phthalic anhydride with ammonia. Over the years, numerous methods have been developed to synthesize phthalimide and its derivatives, reflecting the advancements in synthetic methodology.
The conversion of the robust imide functionality of phthalimides to the more delicate hemiaminal structure of this compound is a nuanced chemical challenge. Early reduction methods, often employing harsh conditions with reagents like zinc in acidic or basic media, typically led to the formation of phthalide, a lactone, rather than the desired diol. The isolation of stable cyclic hemiaminals like this compound likely awaited the development of more controlled and selective reducing agents in the 20th century.
Key Synthetic Strategies for Isoindoline-1,3-dione Derivatives
The synthesis of the precursor, isoindoline-1,3-dione, is well-established and can be broadly categorized into classical and modern methods.
Classical Synthesis of Isoindoline-1,3-diones
The most traditional and widely used method involves the condensation of phthalic anhydride with a primary amine or ammonia. This reaction can be carried out under various conditions, often with high yields.
Experimental Protocol: Classical Synthesis of N-substituted Isoindoline-1,3-dione
-
Reagents: Phthalic anhydride, primary amine (e.g., aniline), glacial acetic acid.
-
Procedure: A mixture of phthalic anhydride (1.0 eq) and the primary amine (1.0 eq) is refluxed in glacial acetic acid for 1-2 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then washed with cold water and ethanol and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Expected Yield: 85-95%.
Modern Synthetic Approaches to Isoindoline-1,3-diones
More recent methods offer milder reaction conditions and broader substrate scope. These include palladium-catalyzed carbonylative cyclization of o-halobenzoates and primary amines.
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-substituted Isoindoline-1,3-diones
-
Reagents: o-halobenzoate (e.g., methyl 2-iodobenzoate), primary amine, palladium(II) acetate (Pd(OAc)2), triphenylphosphine (PPh3), cesium carbonate (Cs2CO3), toluene, carbon monoxide (CO).
-
Procedure: To a solution of the o-halobenzoate (1.0 eq) and the primary amine (1.2 eq) in toluene are added Pd(OAc)2 (5 mol %), PPh3 (10 mol %), and Cs2CO3 (2.0 eq). The reaction mixture is stirred at 95 °C under an atmosphere of carbon monoxide (1 atm) for 12-24 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired isoindoline-1,3-dione.
-
Expected Yield: 70-90%.
Table 1: Comparison of Synthetic Methods for Isoindoline-1,3-dione Derivatives
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Classical Condensation | Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 85-95 | [Generic] |
| Palladium-Catalyzed Carbonylative Cyclization | Pd(OAc)2, PPh3, Cs2CO3 | Toluene | 95 | 70-90 | [Generic] |
The Crucial Step: Reduction to this compound
The synthesis of this compound from its dione precursor requires the partial reduction of both carbonyl groups to hydroxyl groups without further reduction to a methylene group or cleavage of the ring. This selective transformation is key to obtaining the desired cyclic hemiaminal.
Catalytic Hydrogenation: A Modern and Selective Approach
A significant breakthrough in the selective reduction of cyclic imides is the use of ruthenium-based catalysts. This method allows for the hydrogenation of phthalimides to the corresponding diols and amines, with the reaction proceeding through a hemiaminal intermediate. By carefully controlling the reaction conditions, it is plausible to isolate the this compound.
Experimental Protocol: Proposed Synthesis of this compound via Catalytic Hydrogenation
-
Reagents: Isoindoline-1,3-dione, Ruthenium catalyst (e.g., a pincer complex), potassium tert-butoxide (KOtBu), tetrahydrofuran (THF), hydrogen gas (H2).
-
Procedure: In a high-pressure reactor, a solution of isoindoline-1,3-dione (1.0 eq), the ruthenium catalyst (1 mol %), and KOtBu (3 mol %) in THF is prepared. The reactor is sealed, purged with hydrogen gas, and then pressurized to 20 bar of H2. The reaction mixture is stirred at 110 °C for a controlled period (monitoring is crucial to stop at the hemiaminal stage). After cooling and careful depressurization, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the this compound.
-
Note: The stability of the hemiaminal can be a challenge, and optimization of reaction time and purification conditions is critical.
Caption: General synthetic pathway to this compound.
Logical Workflow for Synthesis and Characterization
The successful synthesis and verification of this compound require a structured experimental workflow.
Caption: Experimental workflow for synthesis and characterization.
Conclusion and Future Directions
While the direct historical account of the discovery of this compound remains elusive, its synthesis is a testament to the advancements in selective reduction methodologies in organic chemistry. The reliable and high-yielding synthesis of its precursor, isoindoline-1,3-dione, provides a solid foundation for accessing the diol through modern catalytic techniques. For researchers and drug development professionals, the ability to synthesize and functionalize the this compound core opens up new avenues for exploring novel chemical space and developing potential therapeutic agents. Further research into diastereoselective synthesis and the exploration of the reactivity of the hemiaminal functional groups will undoubtedly unlock the full potential of this intriguing heterocyclic scaffold.
A Technical Guide to Quantum Chemical Calculations on Isoindoline-1,3-diol: A Framework for In Silico Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on isoindoline-1,3-diol. While direct computational studies on this specific diol are not extensively documented in publicly available literature, this document outlines a robust methodology based on established computational techniques applied to the closely related and well-studied isoindoline-1,3-dione scaffold.[1][2][3][4][5][6][7] This guide is intended to serve as a blueprint for researchers initiating theoretical investigations into the structural, electronic, and reactive properties of this compound, a molecule of interest in medicinal chemistry.
Introduction to this compound
This compound, with the chemical formula C8H9NO2, is a heterocyclic compound featuring a bicyclic structure with two hydroxyl groups.[8] Its structural similarity to the pharmacologically significant isoindoline-1,3-dione (phthalimide) core suggests its potential for biological activity.[4][9] Quantum chemical calculations can provide invaluable insights into the molecule's geometry, stability, electronic properties, and reactivity, which are crucial for understanding its potential as a pharmacophore.
Proposed Computational Methodology
This section details a recommended workflow for a comprehensive quantum chemical analysis of this compound, drawing from methodologies successfully applied to analogous molecular systems.[1][2][3][6][7]
2.1. Geometry Optimization and Vibrational Frequency Analysis
The initial step involves determining the most stable three-dimensional conformation of the this compound molecule.
-
Methodology: Density Functional Theory (DFT) is a recommended and widely used method for its balance of accuracy and computational cost.[1][6][7]
-
Functional and Basis Set: A common and effective combination is the B3LYP functional with a 6-311++G(d,p) basis set.[6] This level of theory provides a good description of electron correlation and includes polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.
-
Procedure:
-
Construct the initial 3D structure of this compound.
-
Perform a geometry optimization calculation to find the minimum energy structure.
-
Follow up with a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
2.2. Electronic Properties Analysis
Understanding the electronic structure is key to predicting the molecule's reactivity and intermolecular interactions.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability.[6]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is useful for identifying sites prone to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, such as hyperconjugation and hydrogen bonding.
2.3. Spectroscopic Properties Simulation
Computational methods can predict spectroscopic data, which can be used to validate experimental findings.
-
Infrared (IR) Spectroscopy: Vibrational frequencies calculated from the optimized geometry can be used to simulate the IR spectrum.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach.[1][3]
Data Presentation: Predicted Properties of this compound
The following tables summarize the types of quantitative data that would be generated from the proposed computational study. The values presented are hypothetical and serve as a template for reporting actual computational results.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) / Angle (°) |
| C-N Bond Lengths | Value |
| C-O Bond Lengths | Value |
| O-H Bond Lengths | Value |
| C-C Bond Lengths (Aromatic) | Value |
| Dihedral Angles | Value |
Table 2: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Energy Gap | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
| Dipole Moment (Debye) | Value |
Table 3: Simulated Spectroscopic Data
| Spectrum | Key Frequencies (cm⁻¹) / Shifts (ppm) |
| IR (Vibrational Frequencies) | O-H stretch, N-H stretch, C-O stretch, Aromatic C-H stretch |
| ¹³C NMR Chemical Shifts | C1, C3, Aromatic Carbons |
| ¹H NMR Chemical Shifts | OH protons, NH proton, CH protons, Aromatic protons |
Experimental and Computational Protocols
This section provides detailed protocols for the key computational experiments outlined above.
Protocol 1: DFT Geometry Optimization and Frequency Calculation
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Input File Preparation:
-
Define the molecular structure of this compound using Cartesian coordinates or Z-matrix format.
-
Specify the charge (0) and multiplicity (singlet).
-
Set the calculation type to Opt Freq (Optimization and Frequency).
-
Define the level of theory: B3LYP/6-311++G(d,p).
-
-
Execution: Run the calculation on a suitable computational cluster.
-
Analysis of Output:
-
Confirm successful convergence of the geometry optimization.
-
Extract the final optimized coordinates.
-
Verify that there are no imaginary frequencies in the frequency analysis output.
-
Visualize the optimized structure and vibrational modes using software like GaussView or Avogadro.
-
Protocol 2: Frontier Molecular Orbital and MEP Analysis
-
Software: Gaussian, ORCA, or similar.
-
Input File Preparation:
-
Use the optimized geometry from Protocol 1.
-
Specify a single-point energy calculation.
-
Include keywords to generate the necessary output for orbital and potential analysis (e.g., pop=full, iop(6/33=2) in Gaussian for MEP).
-
-
Execution: Run the single-point energy calculation.
-
Analysis of Output:
-
Extract the HOMO and LUMO energy values from the output file.
-
Generate cube files for the HOMO, LUMO, and MEP.
-
Visualize the molecular orbitals and the MEP surface using appropriate software to identify regions of high and low electron density.
-
Visualizations: Workflows and Relationships
Computational Chemistry Workflow for this compound
Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.
Relationship of Calculated Molecular Properties
Caption: A diagram showing how different computed properties of a molecule are interrelated.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C8H9NO2 | CID 12393906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Substituted Isoindoline-1,3-diones
For Researchers, Scientists, and Drug Development Professionals
N-substituted isoindoline-1,3-diones, commonly known as N-substituted phthalimides, are a crucial class of compounds in organic synthesis and medicinal chemistry. They serve as important intermediates in the synthesis of primary amines (via the Gabriel synthesis), and their derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and analgesic properties. This document provides detailed application notes and experimental protocols for several key methods used in their synthesis.
Methods of Synthesis
The synthesis of N-substituted isoindoline-1,3-diones can be broadly categorized into classical and modern methods. Classical approaches, such as the direct condensation of phthalic anhydride with primary amines and the Gabriel synthesis, remain widely used due to their simplicity and reliability. Modern methods, including transition metal-catalyzed reactions and microwave-assisted synthesis, offer advantages in terms of efficiency, substrate scope, and milder reaction conditions.
Direct Condensation of Phthalic Anhydride with Primary Amines
This is one of the most straightforward and widely used methods for preparing N-substituted phthalimides. The reaction involves the nucleophilic attack of a primary amine on one of the carbonyl carbons of phthalic anhydride, followed by an intramolecular cyclization and dehydration to form the imide ring.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of N-substituted isoindoline-1,3-diones from phthalic anhydride and a primary amine.
Experimental Protocols:
Protocol 1.1: Conventional Heating with a Catalyst
This protocol utilizes sulphamic acid as a catalyst to promote the reaction between phthalic anhydride and a primary amine in acetic acid.
-
Materials:
-
Phthalic anhydride
-
Primary amine (e.g., aniline, benzylamine)
-
Glacial acetic acid
-
Sulphamic acid (10 mol%)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) and the primary amine (1 equivalent) in glacial acetic acid.
-
Add sulphamic acid (0.1 equivalents) to the mixture.
-
Heat the reaction mixture to 110 °C and maintain this temperature with stirring.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice with stirring.[1]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted isoindoline-1,3-dione.
-
Protocol 1.2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.
-
Materials:
-
Phthalic anhydride
-
Primary amine
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine phthalic anhydride (1 equivalent) and the primary amine (1 equivalent).
-
Place the vessel in a microwave reactor and heat the mixture to 150-250 °C for 3-10 minutes.[1]
-
After cooling, dissolve the residue in a minimal amount of a suitable solvent.
-
Recrystallize the product from ethanol to yield the pure N-substituted isoindoline-1,3-dione.[1]
-
Quantitative Data Summary:
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | Sulphamic Acid (10 mol%) | Acetic Acid | 110 | Varies | 86-98 | [1] |
| Microwave | None | Solvent-free | 150-250 | 3-10 min | 52-89 | [1] |
Gabriel Synthesis
The Gabriel synthesis is a classic method for the preparation of primary amines, where the formation of an N-substituted phthalimide is a key intermediate step.[2][3][4] This method is particularly useful for preparing N-alkyl phthalimides from alkyl halides.
Reaction Workflow:
Caption: Workflow of the Gabriel synthesis, highlighting the formation of the N-alkyl phthalimide intermediate.
Experimental Protocol:
Protocol 2.1: Synthesis of N-Alkyl Phthalimide
This protocol describes the synthesis of the N-substituted isoindoline-1,3-dione intermediate.
-
Materials:
-
Phthalimide
-
Potassium hydroxide (KOH)
-
Ethanol
-
Primary alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Dimethylformamide (DMF) (optional, as solvent)
-
-
Procedure:
-
Prepare potassium phthalimide by reacting phthalimide with an equimolar amount of potassium hydroxide in ethanol. The potassium salt will precipitate and can be isolated by filtration.[2]
-
Alternatively, the potassium phthalimide can be generated in situ. Dissolve phthalimide in DMF.
-
Add the primary alkyl halide (1 equivalent) to the solution of potassium phthalimide.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction is typically an SN2 process and works best with primary alkyl halides.[2][3]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water to precipitate the N-alkyl phthalimide.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.
-
Quantitative Data Summary:
| Alkyl Halide Type | Solvent | Conditions | Yield of N-Alkyl Phthalimide | Reference |
| Primary | DMF, DMSO, Acetonitrile | Room Temp. to Reflux | Generally Good to High | [3] |
| Secondary | DMF, DMSO | Harsher conditions may be needed | Lower yields, potential for elimination | [2] |
| Tertiary | Not suitable | Elimination is the major pathway | Very low to no yield | [2] |
Modern Catalytic Methods
Recent advances have led to the development of various catalytic methods for the synthesis of N-substituted phthalimides, often with broader substrate scope and milder reaction conditions.
Logical Relationship of Catalytic Approaches:
Caption: Overview of modern catalytic approaches for N-substituted phthalimide synthesis.
Application Notes on Modern Methods:
-
Palladium-Catalyzed Carbonylative Cyclization: These methods often utilize o-halobenzoic acids or their derivatives, amines, and a source of carbon monoxide (CO), which can be gaseous CO or a CO surrogate like phenyl formate.[5] These reactions can be advantageous for creating a diverse library of N-substituted phthalimides.
-
Copper-Catalyzed Multicomponent Reactions: Nano-copper oxide catalysts have been employed for the synthesis of N-substituted phthalimides from 2-halobenzoic acids, amines, and a cyanide source in water, offering a greener synthetic route.[5][6]
-
Rhodium-Catalyzed C-H Activation: This advanced strategy involves the direct functionalization of a C-H bond, for instance, in the synthesis of N-quinolyl phthalimides from 8-aminoquinoline benzamides.[5]
-
Organocatalysis: N-heterocyclic carbenes (NHCs) have been used to catalyze the atroposelective synthesis of N-aryl phthalimides under mild conditions, which is particularly valuable for the synthesis of chiral molecules.[7][8]
-
Ultrasound-Promoted One-Pot Reactions: Ultrasound irradiation can promote multicomponent reactions, leading to the efficient synthesis of substituted phthalimides in a single step under green conditions.[9][10]
Due to the complexity and diversity of these modern methods, specific protocols are highly dependent on the chosen catalyst system and substrates. Researchers are encouraged to consult the primary literature for detailed experimental procedures for these advanced techniques.
Conclusion
The synthesis of N-substituted isoindoline-1,3-diones is a well-established field with a variety of reliable methods available. The choice of method depends on factors such as the availability of starting materials, the desired substitution pattern on the nitrogen atom and the aromatic ring, and the scale of the synthesis. While classical methods like the direct condensation and Gabriel synthesis are robust and straightforward, modern catalytic approaches offer opportunities for greater efficiency, milder conditions, and access to a wider range of complex structures, which is of significant interest to drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. byjus.com [byjus.com]
- 5. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. ac1.hhu.de [ac1.hhu.de]
- 10. [PDF] Synthesis of Substituted Phthalimides via Ultrasound-Promoted One-Pot Multicomponent Reaction. | Semantic Scholar [semanticscholar.org]
The Isoindoline Scaffold in Asymmetric Catalysis: Applications and Protocols
A comprehensive review of the literature reveals that while the isoindoline framework is a privileged scaffold in the development of chiral ligands and organocatalysts, the specific application of isoindoline-1,3-diol in asymmetric catalysis is not well-documented. Extensive searches have not yielded specific examples of its use as a catalyst or ligand. However, the closely related chiral isoindoline and isoindolinone derivatives are extensively used and have shown significant success in a variety of asymmetric transformations. This document provides detailed application notes and protocols for these related and highly valuable compounds.
Application Notes: Chiral Isoindoline Derivatives in Asymmetric Catalysis
Chiral isoindoline and isoindolinone derivatives have emerged as powerful tools in asymmetric catalysis, primarily utilized as chiral ligands for transition metals and as organocatalysts. Their rigid bicyclic structure provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical reactions.
Key Areas of Application:
-
Palladium-Catalyzed Asymmetric Allylic C-H Amination: Chiral isoindolines have been synthesized with high enantioselectivity through palladium-catalyzed intramolecular allylic C-H amination. These methods provide access to biologically important enantioenriched isoindolines with excellent yields.
-
Enantioselective C-H Activation/[4+1] Annulation: Palladium-catalyzed enantioselective C-H activation followed by a [4+1] annulation reaction has been developed to construct chiral cis-1,3-disubstituted isoindoline derivatives. This method often employs mono-N-protected amino acids as chiral ligands.
-
Organocatalytic Asymmetric Additions: Chiral isoindolinone-derived N-acyl ketimines are valuable intermediates for the organocatalytic asymmetric addition of nucleophiles, such as thiols. Chiral Brønsted acids are effective catalysts for these transformations, affording products with high enantioselectivity.
-
Asymmetric Mannich Reactions: Organocatalytic asymmetric Mannich reactions using functionalized α-amidosulfones derived from 2-formyl benzoate provide a route to chiral isoindolinone derivatives. Bifunctional organocatalysts, such as those developed by Takemoto, have proven effective in these reactions.
-
Chiral Ligands in Transition Metal Catalysis: Chiral isoindolinones have been explored as ligands in cobalt-catalyzed enantioselective C-H activation reactions, demonstrating their versatility in different metal-catalyzed processes.
The following tables summarize the quantitative data from key publications in these areas.
Table 1: Palladium-Catalyzed Asymmetric Intramolecular Allylic C-H Amination for the Synthesis of Chiral Isoindolines
| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | o-allylbenzylamine | Pd(OAc)₂ (10 mol%), (S)-L* (12 mol%), 2,5-DTBQ (1.0 equiv) | Toluene | 70 | 95 | 96 | [1] |
| 2 | Substituted o-allylbenzylamine | Pd(OAc)₂ (10 mol%), (S)-L* (12 mol%), 2,5-DTBQ (1.0 equiv) | Toluene | 70 | 98 | 98 | [1][2] |
| 3 | N-alkyl o-allylbenzylamine | Pd(OAc)₂ (10 mol%), (S)-L* (12 mol%), 2,5-DTBQ (1.0 equiv) | Toluene | 70 | 85 | 94 | [2] |
L = Chiral phosphoramidite ligand; 2,5-DTBQ = 2,5-di-tert-butylbenzoquinone
Table 2: Palladium-Catalyzed Enantioselective C-H Activation/[4+1] Annulation
| Entry | Diarylmethyltriflamide | Olefin | Chiral Ligand | Base | Oxidant | Solvent | Yield (%) | er | Reference |
| 1 | Diphenylmethyltriflamide | Methyl vinyl ketone | L-Phe derivative | Cs₂CO₃ | Cu(OAc)₂ | 1,2-DCE | 70 | 91:9 | [3] |
| 2 | Substituted diarylmethyltriflamide | Ethyl vinyl ketone | L-Phe derivative | Cs₂CO₃ | Cu(OAc)₂ | 1,2-DCE | 85 | 95:5 | [3] |
er = enantiomeric ratio
Table 3: Organocatalytic Asymmetric Addition of Thiols to N-Acyl Ketimines
| Entry | 3-Hydroxy Isoindolinone | Thiol | Catalyst (mol%) | Solvent | Yield (%) | er | Reference |
| 1 | N-Boc-3-hydroxy-3-phenylisoindolinone | Thiophenol | Chiral Phosphoric Acid (10) | Toluene | 92 | 98.5:1.5 | [4] |
| 2 | N-Cbz-3-hydroxy-3-methylisoindolinone | Benzyl mercaptan | Chiral Phosphoric Acid (10) | CH₂Cl₂ | 88 | 97:3 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Asymmetric Intramolecular Allylic C-H Amination
Materials:
-
Substituted o-allylbenzylamine (0.1 mmol, 1.0 equiv)
-
Pd(OAc)₂ (2.2 mg, 0.01 mmol, 10 mol%)
-
Chiral phosphoramidite ligand (S)-L* (0.012 mmol, 12 mol%)
-
2,5-Di-tert-butylbenzoquinone (2,5-DTBQ) (22 mg, 0.1 mmol, 1.0 equiv)
-
Anhydrous toluene (1.0 mL)
-
Schlenk tube
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dried Schlenk tube under a nitrogen or argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol), the chiral phosphoramidite ligand (0.012 mmol), and 2,5-DTBQ (22 mg, 0.1 mmol).
-
Add anhydrous toluene (1.0 mL) to the tube and stir the mixture at room temperature for 10 minutes.
-
Add the substituted o-allylbenzylamine (0.1 mmol) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for 24 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired chiral isoindoline.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.[1]
Protocol 2: General Procedure for Organocatalytic Asymmetric Addition of Thiols to N-Acyl Ketimines
Materials:
-
N-protected 3-hydroxyisoindolinone (0.2 mmol, 1.0 equiv)
-
Thiol (0.24 mmol, 1.2 equiv)
-
Chiral phosphoric acid catalyst (0.02 mmol, 10 mol%)
-
Anhydrous solvent (toluene or CH₂Cl₂, 2.0 mL)
-
4 Å Molecular sieves (approx. 100 mg)
-
Reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vial containing a stir bar and 4 Å molecular sieves, add the N-protected 3-hydroxyisoindolinone (0.2 mmol) and the chiral phosphoric acid catalyst (0.02 mmol).
-
Place the vial under an inert atmosphere.
-
Add the anhydrous solvent (2.0 mL) and stir the mixture at room temperature for 15 minutes.
-
Add the thiol (0.24 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for the time indicated by TLC analysis for the complete consumption of the starting material.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a suitable solvent system (e.g., hexane/ethyl acetate) to isolate the product.
-
Determine the enantiomeric ratio (er) by chiral HPLC analysis.[4]
Visualizations
Below are diagrams illustrating a generalized experimental workflow and a proposed catalytic cycle for the palladium-catalyzed asymmetric C-H amination.
Caption: General workflow for Pd-catalyzed asymmetric C-H amination.
Caption: Proposed catalytic cycle for Pd-catalyzed amination.
References
Application Notes and Protocols: Chiral Auxiliaries in the Asymmetric Synthesis of Isoindoline Derivatives
Introduction
The isoindoline scaffold is a privileged structural motif found in a wide array of biologically active compounds and pharmaceuticals. The stereochemistry of substituents on the isoindoline core is often crucial for their therapeutic efficacy, making the development of asymmetric synthetic routes a key focus for researchers in medicinal chemistry and drug development. Chiral auxiliaries offer a powerful and reliable strategy to control stereoselectivity during the synthesis of these complex molecules.
Initial searches for the specific use of isoindoline-1,3-diol as a chiral auxiliary in organic synthesis did not yield established methodologies or detailed protocols in the current body of scientific literature. This suggests that it is not a commonly employed auxiliary for this purpose. However, a number of other chiral auxiliaries have been successfully applied to the asymmetric synthesis of substituted isoindolinones and isoindolines, providing high levels of stereocontrol. These methods generally involve the temporary attachment of a chiral molecule to the isoindoline precursor, which directs the stereochemical outcome of a subsequent bond-forming reaction. The auxiliary is then cleaved and can often be recovered.
This document provides an overview of established chiral auxiliaries used in the synthesis of chiral isoindoline derivatives, complete with data on their effectiveness, detailed experimental protocols for key transformations, and workflow diagrams.
N-tert-Butylsulfinyl Auxiliaries for Diastereoselective Alkylation
One of the most effective and widely used chiral auxiliaries for the synthesis of 3-substituted isoindolinones is (R)- or (S)-tert-butylsulfinamide.[1] This auxiliary allows for the direct and highly diastereoselective alkylation of the C-3 position of the isoindolinone ring.
Data Presentation
The following table summarizes the diastereoselectivity achieved in the alkylation of (S)-2-(tert-butylsulfinyl)-isoindolin-1-one with various alkylating agents.
| Entry | Alkylating Agent (R-X) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | CH₃I | 3-methyl-isoindolinone | 95 | >98:2 |
| 2 | CH₃CH₂I | 3-ethyl-isoindolinone | 96 | >98:2 |
| 3 | CH₂=CHCH₂Br | 3-allyl-isoindolinone | 98 | >98:2 |
| 4 | C₆H₅CH₂Br | 3-benzyl-isoindolinone | 97 | >98:2 |
Data compiled from studies on the alkylation of N-tert-butylsulfinyl-isoindolinones.[1]
Experimental Protocols
Protocol 1: Synthesis of (S)-2-(tert-butylsulfinyl)-isoindolin-1-one
-
To a solution of methyl 2-formylbenzoate (1.0 eq) in THF, add (S)-tert-butylsulfinamide (1.0 eq) and a catalytic amount of a Lewis acid (e.g., Ti(OEt)₄).
-
Stir the mixture at room temperature until imine formation is complete (monitored by TLC or NMR).
-
Cool the reaction mixture to -78 °C and add NaBH₄ (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reduction and subsequent cyclization are complete.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify the crude product by flash chromatography to afford the desired (S)-2-(tert-butylsulfinyl)-isoindolin-1-one.[1]
Protocol 2: Diastereoselective Alkylation
-
Dissolve the (S)-2-(tert-butylsulfinyl)-isoindolin-1-one (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) to the reaction mixture and stir for 1 hour to ensure complete deprotonation.
-
Add the alkylating agent (e.g., methyl iodide, 1.2 eq) and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the product by flash chromatography to obtain the 3-alkylated isoindolinone as a mixture of diastereomers.[1]
Protocol 3: Cleavage of the Chiral Auxiliary
-
Dissolve the 3-substituted-(S)-2-(tert-butylsulfinyl)-isoindolin-1-one in a suitable solvent (e.g., methanol).
-
Add an acidic solution (e.g., HCl in methanol) and stir the reaction at room temperature.
-
Monitor the reaction for the complete removal of the sulfinyl group.
-
Neutralize the reaction mixture and extract the N-unsubstituted 3-substituted isoindolinone.
-
Purify the final product by chromatography or crystallization.
Workflow Visualization
References
Application Notes and Protocols: The Use of Isoindoline-1,3-dione in the Preparation of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of the isoindoline-1,3-dione scaffold, a key building block in the development of a wide range of bioactive molecules. While the reduced form, isoindoline-1,3-diol, is not a common starting material, its structural relationship to the dione is relevant in the context of reduction reactions. The protocols detailed herein focus on the versatile chemistry of isoindoline-1,3-dione (phthalimide) and its derivatives, which serve as precursors to compounds with significant therapeutic potential, including anti-inflammatory, anti-cancer, and neuroprotective agents.
Introduction to Isoindoline-1,3-dione Chemistry
Isoindoline-1,3-dione, commonly known as phthalimide, is a versatile scaffold in medicinal chemistry. Its rigid structure and the reactivity of the imide nitrogen allow for the introduction of diverse substituents, leading to a broad spectrum of biological activities. Phthalimide derivatives are central to the mechanism of action of well-known drugs, highlighting the importance of this chemical motif in drug discovery. The general synthesis of N-substituted phthalimides often starts from phthalic anhydride and a primary amine.
Synthesis of Bioactive Molecules from Isoindoline-1,3-dione
The isoindoline-1,3-dione moiety is a cornerstone in the synthesis of numerous classes of bioactive compounds. Below are examples of key therapeutic areas where this scaffold has been successfully employed.
Anti-Cancer Agents: Thalidomide and its Analogs
Thalidomide, a derivative of phthalimide, and its analogs (lenalidomide and pomalidomide) are potent immunomodulatory drugs used in the treatment of multiple myeloma. Their mechanism of action involves binding to the Cereblon (CRBN) protein, a component of the CRL4 E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the degradation of specific target proteins and subsequent downstream anti-cancer effects.
Quantitative Data for Thalidomide Analogs:
| Compound | Target | IC50 | Disease Indication |
| Lenalidomide | Cereblon | - | Multiple Myeloma |
| Pomalidomide | Cereblon | - | Multiple Myeloma |
| CC-885 | Cereblon | - | Acute Myeloid Leukemia |
Experimental Protocol: Synthesis of a Thalidomide Analog
This protocol describes a general method for the synthesis of N-substituted phthalimides, which is the core structure of thalidomide and its analogs.
Materials:
-
Phthalic anhydride
-
Appropriate primary amine (e.g., 3-aminopiperidine-2,6-dione for thalidomide)
-
Glacial acetic acid
Procedure:
-
A mixture of phthalic anhydride (1 equivalent) and the primary amine (1 equivalent) is suspended in glacial acetic acid.
-
The reaction mixture is heated to reflux for 4-6 hours.
-
The mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the N-substituted phthalimide.
Logical Relationship: Thalidomide's Mechanism of Action
Caption: Mechanism of action of thalidomide via Cereblon-mediated protein degradation.
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
Derivatives of isoindoline-1,3-dione have been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Quantitative Data for Isoindoline-1,3-dione-based AChE Inhibitors:
| Compound | Target | IC50 (µM) | Reference |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (7a) | AChE | 2.1 | [1] |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (7f) | AChE | 2.1 | [1] |
| Rivastigmine (Standard) | AChE | 11.07 | [1] |
Experimental Protocol: Synthesis of Isoindoline-1,3-dione-N-benzyl Pyridinium Hybrids
Materials:
-
2-(2-aminoethyl)isoindoline-1,3-dione
-
Substituted benzaldehyde
-
Pyridine
-
Appropriate benzyl halide
-
Ethanol
-
Acetonitrile
Procedure:
-
Synthesis of Schiff base: 2-(2-aminoethyl)isoindoline-1,3-dione (1 equivalent) and a substituted benzaldehyde (1 equivalent) are refluxed in ethanol. The resulting Schiff base is isolated.
-
Quaternization: The Schiff base (1 equivalent) is dissolved in acetonitrile, and the appropriate benzyl halide (1.2 equivalents) is added. The mixture is refluxed for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is washed with diethyl ether to yield the final pyridinium hybrid.
Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Inhibition of acetylcholine breakdown by an isoindoline-1,3-dione derivative.
Anti-inflammatory Agents: COX-2 Inhibitors
Certain isoindoline-1,3-dione derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins which are key mediators of inflammation.
Quantitative Data for Isoindoline-1,3-dione-based Anti-inflammatory Agents:
| Compound | Activity | Method | Result | Reference |
| Triazole-phthalimide hybrid (3a) | Analgesic | Acetic acid induced writhing | 78.78% inhibition | [2] |
| Triazole-phthalimide hybrid (3b) | Analgesic | Acetic acid induced writhing | 77.27% inhibition | [2] |
| Triazole-phthalimide hybrid (3a) | Anti-inflammatory | Protein denaturation | 83% inhibition at 500µg/ml | [3] |
| Triazole-phthalimide hybrid (3b) | Anti-inflammatory | Protein denaturation | 78% inhibition at 500µg/ml | [3] |
| Diclofenac (Standard) | Analgesic | Acetic acid induced writhing | 85.36% inhibition | [2] |
Experimental Protocol: Synthesis of Triazole-Phthalimide Hybrids
Materials:
-
N-hydroxymethylphthalimide
-
Substituted 3-aryl-4-amino-5-mercapto-1,2,4-triazole
-
Methanol
-
Triethylamine
Procedure:
-
An equimolar mixture of N-hydroxymethylphthalimide and the substituted triazole is refluxed in methanol with a few drops of triethylamine for 6-7 hours.[2]
-
The solid that separates upon cooling is filtered, dried, and recrystallized from ethanol to yield the final product.[2]
Signaling Pathway: COX-2 Inhibition
References
Gram-Scale Synthesis of Isoindoline-1,3-diol: A Detailed Protocol for Researchers
For Immediate Release
[City, State] – [Date] – Researchers and professionals in the field of drug development now have access to a comprehensive guide for the gram-scale synthesis of isoindoline-1,3-diol. This application note provides a detailed, step-by-step protocol, crucial for the production of this key chemical intermediate, which is of significant interest in medicinal chemistry for its potential therapeutic applications.
This compound and its derivatives are recognized for their diverse biological activities. The core isoindoline structure is a recurring motif in a variety of bioactive molecules. The diol functionality at the 1 and 3 positions offers reactive sites for further chemical modifications, making it a valuable scaffold for the synthesis of novel pharmaceutical compounds.
This document outlines a reliable method for the synthesis of this compound, focusing on a reproducible, gram-scale procedure. The protocol is intended for use by researchers and scientists in both academic and industrial settings.
Chemical Properties and Safety Information
IUPAC Name: 2,3-dihydro-1H-isoindole-1,3-diol Molecular Formula: C₈H₉NO₂ Molecular Weight: 151.16 g/mol
While specific toxicity data for this compound is not extensively documented, standard laboratory safety precautions should be observed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocol: Synthesis of this compound via Reduction of Phthalimide
This protocol details the synthesis of this compound from the readily available starting material, phthalimide, via a controlled reduction.
Materials:
-
Phthalimide (99%)
-
Sodium borohydride (NaBH₄) (98%)
-
Methanol (ACS grade)
-
Deionized water
-
Ethyl acetate (ACS grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Round-bottom flask (appropriate size for gram-scale reaction)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend phthalimide (1 equivalent) in methanol. The volume of methanol should be sufficient to create a stirrable slurry.
-
Cooling: Place the flask in an ice bath and stir the suspension for 15-20 minutes to cool the mixture to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (2.5 equivalents) to the cooled suspension in small portions over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. Foaming and gas evolution will be observed.
-
Reaction: After the complete addition of sodium borohydride, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C until the gas evolution ceases and the pH of the mixture is neutral to slightly acidic.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and a saturated aqueous solution of sodium bicarbonate.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.
-
Concentration and Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure this compound as a solid.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | Phthalimide |
| Product | This compound |
| Scale | Gram-scale |
| Typical Yield | 60-75% |
| Purity (post-recrystallization) | >95% (by NMR) |
| Appearance | White to off-white solid |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for Isoindoline-1,3-diol Derivatives as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of isoindoline-1,3-diol derivatives as potential enzyme inhibitors. While research in this specific area is emerging, this guide leverages established methodologies from the closely related and extensively studied isoindoline-1,3-dione class of compounds, offering a foundational framework for research and development.
Introduction to this compound Derivatives
This compound derivatives are a class of heterocyclic organic compounds characterized by a bicyclic structure composed of a fused benzene ring and a pyrrolidine-like ring, with hydroxyl groups at the 1 and 3 positions. These compounds are of growing interest in medicinal chemistry due to their potential to modulate the activity of key enzymes implicated in various diseases. Their structural features allow for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) for targeted enzyme inhibition.
Preliminary evidence suggests that this compound derivatives may exhibit inhibitory activity against enzymes such as acetylcholinesterase (AChE) and cyclooxygenases (COX), indicating their potential as therapeutic agents for neurodegenerative diseases and inflammatory conditions, respectively[1].
Data Presentation: Enzyme Inhibition Activity
The following tables are structured to present quantitative data on the enzyme inhibitory activity of this compound derivatives. Due to the limited availability of specific inhibitory data for this class of compounds in the public domain, the tables are presented as templates for organizing experimental findings.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives
| Compound ID | Structure/Substituent | IC50 (µM) | Ki (µM) | Inhibition Type |
| ISD-001 | Example: 2-phenylthis compound | Data | Data | Data |
| ISD-002 | Example: 2-(4-chlorophenyl)this compound | Data | Data | Data |
| Donepezil | (Reference) | Data | Data | Data |
Table 2: Cyclooxygenase (COX-1 and COX-2) Inhibitory Activity of this compound Derivatives
| Compound ID | Structure/Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| ISD-001 | Example: 2-phenylthis compound | Data | Data | Data |
| ISD-002 | Example: 2-(4-methylphenyl)this compound | Data | Data | Data |
| Celecoxib | (Reference) | Data | Data | Data |
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives and the subsequent evaluation of their enzyme inhibitory activity are provided below. These protocols are adapted from established procedures for related compounds and should be optimized for specific derivatives.
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of N-substituted this compound derivatives, which can be achieved through the reduction of the corresponding isoindoline-1,3-dione.
Materials:
-
N-substituted isoindoline-1,3-dione
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or Methanol
-
Distilled water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the starting N-substituted isoindoline-1,3-dione (1 equivalent) in a suitable anhydrous solvent (e.g., THF for LiAlH₄ or methanol for NaBH₄) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: Slowly add the reducing agent (e.g., NaBH₄, 2-4 equivalents) to the solution in portions at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by TLC.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of distilled water at 0 °C. If LiAlH₄ was used, a standard Fieser workup is recommended.
-
Neutralization and Extraction: If the reaction was performed in an acidic or basic medium, neutralize the mixture. For example, if an acid was used to catalyze the reaction, neutralize with a saturated solution of NaHCO₃. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method for determining cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test this compound derivatives
-
Donepezil or Galantamine (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in distilled water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
-
Assay in 96-Well Plate:
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the test compound solution at various concentrations. For the control wells, add 20 µL of the solvent.
-
Add 20 µL of the AChE solution to each well and incubate for 15 minutes at 25 °C.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings every minute for a total of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 3: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol outlines a common method for assessing the in vitro inhibition of COX-1 and COX-2.
Materials:
-
Ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid
-
Heme
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
Test this compound derivatives
-
Celecoxib or Indomethacin (as positive controls)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer containing Tris-HCl, heme, and a suitable cofactor (e.g., glutathione).
-
-
Assay in 96-Well Plate:
-
To each well, add the reaction buffer.
-
Add the test compound solution at various concentrations. For the control wells, add the solvent.
-
Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 5 minutes) at room temperature.
-
Add TMPD solution to each well.
-
Initiate the reaction by adding arachidonic acid to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 590 nm using a microplate reader.
-
Monitor the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 values for both COX-1 and COX-2.
-
Calculate the selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the study of this compound derivatives as enzyme inhibitors.
References
Application Notes and Protocols: Isoindoline-1,3-diol-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of fluorescent probes based on the 4-hydroxyisoindoline-1,3-dione scaffold, a close structural analog to isoindoline-1,3-diols. These probes are valuable tools for the sensitive and selective detection of reactive oxygen species (ROS), particularly peroxynitrite (ONOO⁻), in biological systems.
Introduction
Fluorescent probes are indispensable in modern biological research and drug development, enabling the visualization and quantification of specific analytes within complex cellular environments. Isoindoline-based fluorophores have emerged as a promising class of probes due to their favorable photophysical properties and synthetic accessibility. This document focuses on probes derived from the 4-hydroxyisoindoline-1,3-dione core, which exhibit a "turn-on" fluorescent response upon reaction with specific analytes. This mechanism is often based on the modulation of an excited-state intramolecular proton transfer (ESIPT) process.[1][2]
A key example is the BHID-Bpin probe, designed for the detection of peroxynitrite.[1][2][3] In its native state, the phenolic hydroxyl group is protected by a phenylboronic acid pinacol ester, which quenches fluorescence by inhibiting ESIPT.[1][2] Upon reaction with peroxynitrite, the boronate group is cleaved, liberating the hydroxyl group and activating a strong fluorescent signal.[1][2] This targeted activation makes such probes highly valuable for studying oxidative stress and related pathological conditions.
Data Presentation
The photophysical properties of a representative 4-hydroxyisoindoline-1,3-dione-based probe (BHID) and its quenched precursor (BHID-Bpin) are summarized in the table below. This data is crucial for designing imaging experiments and interpreting results.
| Compound | Excitation Max (λex) | Emission Max (λem) | Fluorescence Quantum Yield (Φ) |
| BHID-Bpin | ~320 nm | ~378 nm | 0.6% |
| BHID | ~320 nm | ~380 nm and ~550 nm (dual emission) | 15% |
Data compiled from studies on BHID-Bpin and its active form, BHID, in acetonitrile.[1]
Experimental Protocols
Synthesis of a 4-Hydroxyisoindoline-1,3-dione-Based Peroxynitrite Probe (BHID-Bpin)
This protocol describes the synthesis of a representative probe, BHID-Bpin, based on reported procedures.[1][2]
Materials:
-
3-Hydroxyphthalic anhydride
-
Amine-functionalized phenylboronic acid pinacol ester
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
-
NMR spectrometer, mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxyphthalic anhydride (1 eq.) and the amine-functionalized phenylboronic acid pinacol ester (1.1 eq.) in anhydrous DMF.
-
Addition of Base: Add triethylamine (1.5 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Collect the crude product by filtration and purify it by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Live-Cell Imaging of Peroxynitrite
This protocol outlines the general steps for using a 4-hydroxyisoindoline-1,3-dione-based probe for the detection of peroxynitrite in living cells.
Materials:
-
BHID-Bpin probe stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa cells) plated on a suitable imaging dish (e.g., glass-bottom dish)
-
Peroxynitrite donor (e.g., SIN-1)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture the cells to be imaged on a glass-bottom dish until they reach the desired confluency (typically 60-80%).
-
Probe Loading:
-
Prepare a working solution of the BHID-Bpin probe (e.g., 5-10 µM) in cell culture medium.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Induction of Peroxynitrite (Positive Control):
-
Prepare a solution of a peroxynitrite donor (e.g., 1 mM SIN-1) in fresh cell culture medium.
-
After probe incubation, wash the cells once with PBS.
-
Add the SIN-1 containing medium to the cells and incubate for 30-60 minutes.
-
-
Imaging:
-
Wash the cells twice with PBS to remove excess probe and inducer.
-
Add fresh cell culture medium or PBS to the cells for imaging.
-
Image the cells using a fluorescence microscope with excitation around 320-340 nm and emission detection in two channels to capture the dual emission of the activated probe (e.g., ~380 nm and ~550 nm).
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the relevant channels. An increase in the emission around 550 nm indicates the presence of peroxynitrite.
-
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for a 4-hydroxyisoindoline-1,3-dione-based probe.
Sensing Mechanism
Caption: Detection of peroxynitrite via boronate cleavage and ESIPT activation.
Experimental Workflow for Cell Imaging
Caption: Step-by-step workflow for live-cell imaging of peroxynitrite.
References
- 1. Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative as fluorescent probes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05777A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative as fluorescent probes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Isoindoline-1,3-diones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindoline-1,3-diones, commonly known as phthalimides, are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anti-angiogenic, and anti-cancer properties. Notably, the immunomodulatory drug thalidomide and its analogs, which feature the phthalimide scaffold, have seen a resurgence in therapeutic applications.[1] Traditional synthetic routes to phthalimides often involve the condensation of phthalic anhydrides with primary amines. However, palladium-catalyzed methodologies have emerged as powerful and versatile alternatives, offering access to a diverse range of N-substituted isoindoline-1,3-diones under various reaction conditions, often with high functional group tolerance.
These application notes provide an overview of key palladium-catalyzed methods for the synthesis of isoindoline-1,3-diones, complete with detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.
I. Palladium-Catalyzed Carbonylative Cyclization of o-Halobenzoates and Primary Amines
This one-step methodology provides a direct and efficient route to 2-substituted isoindoline-1,3-diones from readily available o-halobenzoates and primary amines. The reaction proceeds via a palladium-catalyzed aminocarbonylation followed by a base-catalyzed cyclization.[1] This method is tolerant of a variety of functional groups, including methoxy, alcohol, ketone, and nitro groups.[1]
Reaction Scheme:
Experimental Protocol
Materials:
-
o-halobenzoate (e.g., methyl 2-iodobenzoate) (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol %)
-
1,3-Bis(diphenylphosphino)propane (dppp) (10 mol %)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
-
Carbon monoxide (CO) gas (balloon pressure)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the o-halobenzoate (0.5 mmol, 1.0 equiv), cesium carbonate (1.0 mmol, 2.0 equiv), palladium(II) acetate (0.025 mmol, 5 mol %), and 1,3-bis(diphenylphosphino)propane (0.05 mmol, 10 mol %).
-
Seal the flask with a septum and purge with argon or nitrogen.
-
Add anhydrous toluene (6 mL) and the primary amine (0.6 mmol, 1.2 equiv) via syringe.
-
Purge the flask with carbon monoxide gas for 2-3 minutes, then maintain a positive pressure of CO using a balloon.
-
Heat the reaction mixture to 95 °C and stir for 24 hours.
-
After cooling to room temperature, the reaction mixture can be filtered through a pad of celite and the solvent removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired isoindoline-1,3-dione.[1]
Quantitative Data Summary
| Entry | o-Halobenzoate | Amine | Product | Yield (%) |
| 1 | Methyl 2-iodobenzoate | Benzylamine | 2-Benzylisoindoline-1,3-dione | 75 |
| 2 | Methyl 2-iodobenzoate | (4-Methoxyphenyl)methanamine | 2-(4-Methoxybenzyl)isoindoline-1,3-dione | 82 |
| 3 | Methyl 2-bromobenzoate | Benzylamine | 2-Benzylisoindoline-1,3-dione | 65 |
| 4 | Methyl 2-iodobenzoate | 3-Phenylpropan-1-amine | 2-(3-Phenylpropyl)isoindoline-1,3-dione | 78 |
Reaction conditions: o-halobenzoate (0.5 mmol), amine (1.2 equiv), Pd(OAc)₂ (5 mol %), dppp (10 mol %), Cs₂CO₃ (2.0 equiv), toluene (6 mL), CO (1 atm), 95 °C, 24 h.[1]
II. Palladium-Catalyzed Double Carbonylation of o-Dihaloarenes with Amines
This method provides a convergent synthesis of N-substituted phthalimides from o-dihaloarenes, primary amines, and carbon monoxide. The reaction proceeds through a double carbonylation process, forming both carbonyl groups of the phthalimide ring in a single operation.[2][3]
Reaction Scheme:
Experimental Protocol
Materials:
-
o-dihaloarene (e.g., 1,2-diiodobenzene) (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol %)
-
Triphenylphosphine (PPh₃) (10 mol %)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Dimethylformamide (DMF) (anhydrous)
-
Carbon monoxide (CO) gas (pressure)
Procedure:
-
In a high-pressure reactor, combine the o-dihaloarene (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol %), and triphenylphosphine (0.1 mmol, 10 mol %).
-
Add anhydrous DMF, the primary amine (1.2 mmol, 1.2 equiv), and triethylamine (2.5 mmol, 2.5 equiv).
-
Seal the reactor and purge with carbon monoxide gas several times.
-
Pressurize the reactor with CO (as optimized, e.g., 10 atm) and heat to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 h).
-
After cooling and carefully venting the reactor, the reaction mixture is worked up by standard procedures, such as extraction and purification by column chromatography.
Quantitative Data Summary
| Entry | o-Dihaloarene | Amine | Product | Yield (%) |
| 1 | 1,2-Diiodobenzene | Aniline | 2-Phenylisoindoline-1,3-dione | 85 |
| 2 | 1,2-Dibromobenzene | Benzylamine | 2-Benzylisoindoline-1,3-dione | 78 |
| 3 | 1,2-Diiodobenzene | n-Butylamine | 2-(n-Butyl)isoindoline-1,3-dione | 92 |
Note: Yields are representative and may vary based on specific reaction conditions.
III. Palladium-Catalyzed Carbonylative Cyclization using CO Surrogates
To circumvent the use of hazardous carbon monoxide gas, several CO surrogates have been developed. These solid or liquid compounds release CO in situ under the reaction conditions.
A. Using Benzene-1,3,5-triyl triformate (TFBen)
This method utilizes TFBen as a convenient CO surrogate for the synthesis of isoindolinones, and can be adapted for isoindoline-1,3-diones.[2]
Experimental Protocol
Materials:
-
Starting material (e.g., o-halobenzamide) (1.0 equiv)
-
Palladium(II) chloride (PdCl₂) (5 mol %)
-
Copper(II) acetate (Cu(OAc)₂) (as oxidant)
-
Benzene-1,3,5-triyl triformate (TFBen) (1.2 equiv)
-
Toluene/DMSO solvent mixture
-
Base (if required)
Procedure:
-
In a sealed tube, combine the starting material, PdCl₂, Cu(OAc)₂, and TFBen.
-
Add the toluene/DMSO solvent mixture.
-
Seal the tube and heat to the optimized temperature (e.g., 110 °C) for the specified time.
-
After cooling, the reaction is worked up and purified as described in previous sections.[2]
B. Using Molybdenum Hexacarbonyl (Mo(CO)₆)
Molybdenum hexacarbonyl is a solid, air-stable CO source that can be used in palladium-catalyzed carbonylation reactions.[4][5]
Experimental Protocol
Materials:
-
o-dihaloarene or o-halobenzoic acid derivative (1.0 equiv)
-
Amine or nitroarene (as amine precursor) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Molybdenum hexacarbonyl (Mo(CO)₆) (as CO source and reductant for nitroarenes)
-
Solvent (e.g., DMF)
-
Base (if required)
Procedure:
-
Combine the starting materials, palladium catalyst, and Mo(CO)₆ in a reaction vessel.
-
Add the solvent and base (if necessary).
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete.
-
Standard workup and purification procedures are then followed.[4]
Visualizations
Catalytic Cycle of Carbonylative Cyclization
Caption: Proposed catalytic cycle for the palladium-catalyzed synthesis of isoindoline-1,3-diones.
General Experimental Workflow
Caption: General workflow for palladium-catalyzed isoindoline-1,3-dione synthesis.
Conclusion
Palladium-catalyzed reactions offer a robust and versatile platform for the synthesis of isoindoline-1,3-diones. The choice of method, including the starting materials (o-halobenzoates, o-dihaloarenes, etc.), the source of the carbonyl group (CO gas or surrogates), and the specific reaction conditions, allows for fine-tuning of the synthesis to accommodate a wide range of substrates and functional groups. The protocols and data presented herein serve as a guide for researchers to effectively apply these powerful synthetic tools in their own research and development endeavors.
References
- 1. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed double carbonylation reactions of o-dihaloarenes with amines in phosphonium salt ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct synthesis of phthalimides via palladium-catalysed double carbonylation of o-dihaloarenes with nitroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis of Isoindoline-1,3-diol Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of isoindoline-1,3-diol libraries. Isoindoline-1,3-diols are a class of compounds with significant potential in drug discovery due to their structural similarity to biologically active molecules.[1] Solid-phase synthesis offers a powerful platform for the rapid generation of diverse libraries of these compounds, facilitating structure-activity relationship (SAR) studies.
The proposed strategy employs a traceless linker strategy, allowing for the efficient construction of the this compound scaffold on a solid support, followed by cleavage to release the target molecules.
Proposed Synthetic Strategy
The general strategy for the solid-phase synthesis of this compound libraries is outlined below. The synthesis commences with the attachment of a suitable starting material to a solid support via a linker. The isoindoline core is then constructed through a series of on-resin reactions. Diversity is introduced by utilizing a variety of building blocks in the synthetic sequence. Finally, the desired isoindoline-1,3-diols are cleaved from the solid support.
Figure 1: Proposed workflow for the solid-phase synthesis of this compound libraries.
Experimental Protocols
Materials and Reagents
-
Polystyrene resin (e.g., 2-chlorotrityl chloride resin)
-
Linker (e.g., 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid)
-
Building Block 1: Substituted phthalaldehydes
-
Building Block 2: Diverse primary amines
-
Reducing agent (e.g., NaBH(OAc)₃)
-
Coupling agents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, NMM)
-
Solvents: DMF, DCM, MeOH, TFA
-
Standard laboratory glassware and solid-phase synthesis vessels
Protocol 1: Resin Preparation and Linker Attachment
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in dry DCM (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Linker Solution Preparation: In a separate flask, dissolve 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (3 equivalents relative to resin loading) and DIPEA (6 equivalents) in dry DCM.
-
Linker Attachment: Drain the DCM from the swollen resin and add the linker solution. Agitate the mixture at room temperature for 12 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 2: On-Resin Synthesis of this compound
-
Loading of Phthalaldehyde:
-
Swell the linker-functionalized resin in a 1:1 mixture of trimethyl orthoformate and dry DCM for 30 minutes.
-
Add a solution of the desired phthalaldehyde (3 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Agitate the mixture at room temperature for 24 hours.
-
Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
-
Cyclization with Primary Amine:
-
Swell the resin in dry DMF.
-
Add a solution of the primary amine (5 equivalents) and agitate at 50°C for 12 hours.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Reduction to this compound:
-
Swell the resin in a solution of 1% acetic acid in DCM.
-
Add NaBH(OAc)₃ (10 equivalents) in three portions over 1 hour.
-
Agitate the mixture at room temperature for 8 hours.
-
Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage of this compound from Resin
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/DCM (e.g., 95:5 v/v).
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the dry resin and agitate at room temperature for 2 hours.
-
Product Collection: Filter the resin and collect the filtrate.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC to yield the desired this compound.
Data Presentation
The following tables summarize the scope of the library and representative analytical data based on analogous solid-phase syntheses.
Table 1: Scope of the this compound Library
| Building Block | R¹ Substituent (on Phthalaldehyde) | R² Substituent (on Primary Amine) |
| Example 1 | 4-Methoxy | Benzyl |
| Example 2 | 4-Nitro | 4-Fluorobenzyl |
| Example 3 | 3-Chloro | Cyclohexylmethyl |
| Example 4 | Unsubstituted | 2-Phenylethyl |
Table 2: Representative Quantitative Data
| Step | Parameter | Value |
| Linker Attachment | Loading Efficiency | >90% |
| Phthalaldehyde Loading | Reaction Conversion | >95% |
| Cyclization | Reaction Conversion | >90% |
| Reduction | Reaction Conversion | >85% |
| Overall Yield (after purification) | 40-60% | |
| Purity (by HPLC) | >95% |
Potential Biological Applications
Isoindoline derivatives have been reported to interact with various biological targets. A potential application of an this compound library could be in the modulation of signaling pathways involved in inflammation, such as the NF-κB pathway.
Figure 2: Hypothetical inhibition of the NF-κB signaling pathway by an this compound derivative.
References
Application of Isoindoline-1,3-diol in Polymer Chemistry: A Review of Potential and Related Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindoline-1,3-diol is a heterocyclic compound that has garnered interest in various chemical synthesis domains. However, a thorough review of the current scientific literature reveals a notable scarcity of its direct application as a monomer or precursor in polymer chemistry. The vast majority of research in this area focuses on its oxidized and more stable counterpart, isoindoline-1,3-dione (commonly known as phthalimide), and its derivatives, which are fundamental building blocks for high-performance polyimides. This document will explore the potential reasons for the limited use of this compound in polymer synthesis and provide detailed application notes and protocols for closely related and more commonly utilized structures, such as isoindoline-1,3-dione and o-phthalaldehyde.
Theoretical Considerations: Why is this compound Not a Common Polymer Monomer?
The limited application of this compound in polymer chemistry can likely be attributed to its chemical structure and stability. The presence of two hemiaminal functional groups (a carbon atom bonded to both a hydroxyl group and a nitrogen atom) makes the molecule potentially unstable under typical polymerization conditions, which often involve high temperatures and the presence of acidic or basic catalysts. Hemiaminals are generally in equilibrium with their open-chain aldehyde-amine forms, which could lead to undesirable side reactions and difficulty in controlling the polymerization process.
In contrast, isoindoline-1,3-dione possesses a highly stable five-membered imide ring. This robustness allows for its incorporation into polymer backbones, leading to materials with excellent thermal and chemical resistance, such as polyimides.
Application Notes: Polymers Derived from Related Isoindoline Structures
While this compound itself is not a common monomer, its structural relatives are key components in advanced polymer synthesis.
Polyimides from Isoindoline-1,3-dione (Phthalimide) Derivatives
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. They are synthesized through the polycondensation of a dianhydride and a diamine. Isoindoline-1,3-dione is a core structural motif in many dianhydride monomers, such as pyromellitic dianhydride (PMDA), which is derived from the oxidation of durene and subsequent dehydration.
Key Applications:
-
Aerospace and Electronics: Due to their thermal stability and insulating properties, polyimides are used in flexible printed circuits, wire insulation, and as high-temperature adhesives.
-
Membranes for Gas Separation: The controlled porosity and chemical resistance of polyimides make them suitable for gas separation membranes, for example, in the separation of CO2 from natural gas.
-
Medical Tubing and Devices: Biocompatible grades of polyimides are used in medical applications that require sterilization.
Poly(phthalaldehyde) from o-Phthalaldehyde
o-Phthalaldehyde (OPA) is a dialdehyde that can undergo polymerization to form poly(phthalaldehyde) (PPA).[1][2][3][4] This polymer is notable for its "self-immolative" property, where it can rapidly depolymerize back to its monomeric form in response to a specific chemical trigger, such as an acid.[1][2][3] This characteristic makes it a smart material for various applications.
Key Applications:
-
Photoresists in Lithography: The depolymerization of PPA can be triggered by a photoacid generator, allowing for the creation of positive-tone photoresists for patterning in microelectronics.[1][5]
-
Transient Materials: PPA can be used to create devices that are designed to disappear or degrade after a specific lifetime or trigger.
-
Drug Delivery: The triggered release of encapsulated agents is a potential application, where the polymer matrix degrades to release its payload.[4]
Quantitative Data Summary
Since no direct polymerization data for this compound is available, the following table summarizes typical properties of polyimides derived from isoindoline-1,3-dione precursors as a point of reference.
| Polymer Class | Monomers | Polymerization Conditions | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Tensile Strength |
| Aromatic Polyimide | Pyromellitic dianhydride (PMDA) + Oxydianiline (ODA) | 2-step: Poly(amic acid) formation in NMP, then thermal imidization at 300-400°C | 385 °C | 550 °C | 170-200 MPa |
| Aromatic Polyimide | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) + 4,4'-Oxydianiline (ODA) | 2-step: Poly(amic acid) formation in DMAc, then chemical or thermal imidization | 290-340 °C | 500-550 °C | 90-110 MPa |
Experimental Protocols
Protocol 1: Synthesis of a Polyimide from PMDA and ODA (A Representative Example)
Materials:
-
Pyromellitic dianhydride (PMDA)
-
4,4'-Oxydianiline (ODA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas for inert atmosphere
Procedure:
-
Monomer Preparation: Dry PMDA and ODA in a vacuum oven at 120°C for 12 hours prior to use.
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of ODA in anhydrous NMP under a nitrogen atmosphere.
-
Once the ODA has completely dissolved, slowly add an equimolar amount of PMDA powder to the solution in small portions.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
-
Film Casting and Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a programmable oven.
-
Heat the film according to the following temperature program under a nitrogen atmosphere:
-
80°C for 2 hours to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to complete the imidization.
-
-
Cool the oven to room temperature and carefully peel the resulting polyimide film from the glass substrate.
-
Visualizations
Logical Relationship of this compound and Related Polymer Precursors
Caption: Relationship between this compound and its polymer-forming relatives.
General Workflow for Two-Step Polyimide Synthesis
Caption: Workflow for the synthesis of polyimide films via a two-step method.
Conclusion
While direct applications of this compound in polymer chemistry are not currently established in the scientific literature, likely due to the inherent instability of its hemiaminal structure, its oxidized form, isoindoline-1,3-dione, is a cornerstone in the synthesis of high-performance polyimides. Furthermore, the related compound o-phthalaldehyde provides access to novel stimuli-responsive polymers. The protocols and data presented for these related structures offer a valuable reference for researchers and professionals interested in the broader field of isoindoline-based polymers. Future research could potentially explore the stabilization of this compound or its derivatives to unlock new pathways in polymer synthesis.
References
- 1. Polyphthalaldehyde: Synthesis, Derivatives, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyphthalaldehyde: Synthesis, Derivatives, and Applications. | Semantic Scholar [semanticscholar.org]
- 4. Poly(phthalaldehyde) - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimization of reaction conditions for Isoindoline-1,3-diol synthesis.
Welcome to the technical support center for the synthesis of isoindoline-1,3-diols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflow.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of isoindoline-1,3-diols, primarily through the reduction of N-substituted isoindoline-1,3-diones (phthalimides).
1. Low or No Product Yield
-
Question: I am getting a very low yield of my target isoindoline-1,3-diol. What are the possible causes and solutions?
-
Answer: Low yields can stem from several factors. Here's a troubleshooting guide:
-
Incomplete Reaction: The reduction of the dione to the diol may not have gone to completion.
-
Solution: Increase the molar excess of the reducing agent (e.g., Sodium Borohydride). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1] Consider extending the reaction time or gently heating the reaction mixture, depending on the stability of your substrate and the solvent used.
-
-
Inactive Reducing Agent: Sodium Borohydride (NaBH₄) can degrade over time, especially if exposed to moisture.
-
Solution: Use a fresh bottle of NaBH₄ or test the activity of your current batch on a known, simple ketone.
-
-
Inappropriate Solvent: The choice of solvent is crucial for the efficiency of the reduction.
-
Solution: Protic solvents like ethanol or methanol are commonly used for NaBH₄ reductions. A mixture of an alcohol and water (e.g., 2-propanol:H₂O in a 6:1 ratio) has been shown to be effective for the reduction of phthalimides.[1] For more powerful reducing agents like Lithium Aluminium Hydride (LiAlH₄), an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (THF) is mandatory.
-
-
Product Degradation during Work-up: The diol product may be sensitive to the work-up conditions.
-
Solution: Ensure the quenching step is performed carefully at a low temperature (e.g., in an ice bath). Acidic work-up should be done cautiously, as strong acids could potentially cause side reactions.
-
-
Sub-optimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction to reflux in a solvent like methanol can sometimes drive the reaction to completion, leading to higher yields.
-
-
2. Formation of Side Products
-
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are these and how can I avoid them?
-
Answer: The most common side product is the partially reduced 3-hydroxyisoindolin-1-one (hydroxylactam).
-
Cause: Insufficient reducing agent or reaction time can lead to the formation of this intermediate.
-
Solution: Increase the equivalents of the reducing agent and prolong the reaction time. Monitor the reaction by TLC to ensure the disappearance of both the starting material and the hydroxylactam intermediate.
-
Other Potential Side Products: Over-reduction leading to the opening of the isoindoline ring is a possibility with very strong reducing agents or harsh conditions.
-
Solution: Use a milder reducing agent like NaBH₄. If using LiAlH₄, perform the reaction at a low temperature and carefully control the stoichiometry.
-
3. Difficulties in Product Purification
-
Question: I am having trouble purifying my this compound. What purification methods are recommended?
-
Answer: Purification can be challenging due to the polar nature of the diol.
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method for obtaining high purity.
-
Recommended Solvents: Try polar protic solvents like ethanol, methanol, or a mixture of solvents such as ethanol/water or ethyl acetate/hexanes.
-
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is a common technique.
-
Eluent System: A polar eluent system will be required. Start with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) and gradually increase the polarity. For example, a gradient of ethyl acetate in hexanes is a good starting point.
-
-
Work-up Procedure: A thorough aqueous work-up is essential to remove inorganic byproducts from the reducing agent.
-
Procedure: After quenching the reaction, perform an extraction with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine to remove water-soluble impurities.
-
-
Data Presentation
The following tables summarize quantitative data for the synthesis of isoindoline-1,3-dione precursors, which are the starting materials for the diol synthesis. Data for the direct reduction to the diol is less commonly reported with comparative yields under varied conditions.
Table 1: Synthesis of N-Substituted Isoindoline-1,3-diones
| Starting Material 1 | Starting Material 2 | Solvent | Conditions | Yield (%) | Reference |
| Phthalic anhydride | 4-Aminoacetophenone | Glacial Acetic Acid | Reflux | High | [2] |
| Phthalic anhydride | Glycine | Glacial Acetic Acid | 120 °C, 8 h | - | |
| Phthalic anhydride | N-Arylbenzenecarboximidamides | Benzene | Reflux | - |
Note: "High" yield is reported in the reference without a specific percentage.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted Isoindoline-1,3-dione
This protocol is a general method for the synthesis of the precursor to the diol.
-
To a solution of the primary amine in a suitable solvent (e.g., glacial acetic acid or toluene), add an equimolar amount of phthalic anhydride.
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a cold solvent (e.g., ethanol or water).
-
If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: General Procedure for the Reduction of N-Substituted Isoindoline-1,3-dione to this compound
This is a generalized procedure based on common reduction methods for related compounds. Optimization will be required for specific substrates.
-
Dissolve the N-substituted isoindoline-1,3-dione in a suitable solvent (e.g., methanol or a mixture of isopropanol and water) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add an excess of Sodium Borohydride (NaBH₄) in portions. Typically, 2-4 equivalents are used.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight. Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1M HCl).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the two-step synthesis of isoindoline-1,3-diols.
Caption: Troubleshooting logic for low product yield in this compound synthesis.
References
Common byproducts in the synthesis of Isoindoline-1,3-diol and their removal.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of isoindoline-1,3-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The synthesis of this compound is not as commonly documented as its oxidized counterpart, isoindoline-1,3-dione (phthalimide). However, a prevalent synthetic strategy is the reduction of an N-substituted isoindoline-1,3-dione using a hydride reducing agent like sodium borohydride (NaBH₄). Another potential route involves the reaction of o-phthalaldehyde with a nitrogen source.
Q2: I have performed a reduction of N-substituted isoindoline-1,3-dione and my yield of this compound is low. What are the likely byproducts?
A2: Low yields in the reduction of N-substituted isoindoline-1,3-diones are often due to the formation of several common byproducts. These can include:
-
Unreacted Starting Material: Incomplete reduction can leave residual N-substituted isoindoline-1,3-dione in your product mixture.
-
Partially Reduced Intermediates (Hydroxylactams): The reduction of one of the two carbonyl groups leads to the formation of a hydroxylactam (e.g., 3-hydroxy-2-substituted-isoindolin-1-one). These are stable intermediates and can be a significant byproduct if the reaction does not go to completion.[1]
-
Phthalide Derivatives: If the reaction conditions are not carefully controlled, particularly during workup, a side reaction can lead to the formation of phthalide, a neutral byproduct that can be removed by extraction.[2][3]
-
Over-reduced Products: More aggressive reduction conditions or prolonged reaction times can lead to the formation of over-reduced species, such as the corresponding amino alcohol.
Q3: How can I detect the presence of these byproducts in my reaction mixture?
A3: The presence of byproducts can typically be detected using standard analytical techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method to visualize the presence of multiple components in your reaction mixture. The starting material, product, and byproducts will likely have different Rf values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can definitively identify the structures of the main product and any significant byproducts. Each compound will have a unique set of peaks.
-
Mass Spectrometry (MS): MS can confirm the molecular weights of the components in your sample, helping to identify expected byproducts.
Q4: What are the general strategies for removing common byproducts from my this compound product?
A4: Purification strategies will depend on the specific byproducts present. Common methods include:
-
Recrystallization: This is effective for removing impurities that have different solubilities than the desired product. The choice of solvent is critical.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating compounds with different polarities. A range of solvent systems, typically mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), can be used.
-
Extraction: Acid-base extraction can be used to separate acidic or basic impurities from your neutral product. For instance, if your desired product is an amine, it can be separated from the neutral phthalide byproduct via an acidic wash.[2][3]
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inactive Reducing Agent | Ensure your reducing agent (e.g., NaBH₄) is fresh and has been stored under appropriate conditions (dry). |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent. Monitor the reaction by TLC to determine the point of complete consumption of the starting material. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reduction. For NaBH₄ reductions, alcoholic solvents like methanol or ethanol are commonly used.[1] |
| Low Reaction Temperature | Some reductions may require heating to proceed at a reasonable rate. Consider gently warming the reaction mixture. |
| Decomposition of Product | The diol product may be unstable under certain pH conditions. Ensure your workup procedure is appropriate and avoids harsh acidic or basic conditions if the product is sensitive. |
Issue 2: Presence of Significant Amounts of Byproducts
| Byproduct Observed | Troubleshooting Step |
| Unreacted Starting Material | Increase the reaction time and/or the amount of reducing agent. Monitor the reaction progress by TLC. |
| Partially Reduced Intermediates (Hydroxylactams) | Drive the reaction to completion by increasing the amount of reducing agent or extending the reaction time. |
| Phthalide Derivative | This byproduct often forms during acidic workup of the intermediate o-hydroxymethyl benzamide.[2][3] A careful, near-neutral workup may minimize its formation. It can be removed by extraction with an organic solvent. |
| Over-reduced Products | Decrease the amount of reducing agent or shorten the reaction time. Running the reaction at a lower temperature may also help. |
Summary of Byproducts and Removal Methods
| Byproduct | Typical Cause | Recommended Removal Method |
| Unreacted Isoindoline-1,3-dione | Incomplete reaction | Column Chromatography, Recrystallization |
| Partially Reduced Hydroxylactam | Incomplete reaction | Column Chromatography |
| Phthalide Derivative | Side reaction during workup | Extraction, Column Chromatography[2][3] |
| Over-reduced Amino alcohol | Excess reducing agent/long reaction time | Column Chromatography |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of N-Substituted Isoindoline-1,3-dione with NaBH₄
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: Dissolve the N-substituted isoindoline-1,3-dione in a suitable alcohol solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the starting material will need to be optimized, but a starting point is typically 2-4 equivalents.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed. This may take several hours.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Removal of Phthalide Byproduct by Extraction
If a phthalide byproduct is present alongside a basic this compound product:
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will move to the aqueous layer as its hydrochloride salt, while the neutral phthalide byproduct will remain in the organic layer.
-
Separation: Separate the two layers.
-
Basification and Extraction: Basify the aqueous layer with a suitable base (e.g., 1 M NaOH) to a pH > 10. Extract the free base of the desired product with an organic solvent.
-
Drying and Concentration: Dry the organic layer containing the purified product over an anhydrous drying agent, filter, and concentrate to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Stereoselective Isoindoline-1,3-diol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to improve the stereoselectivity of isoindoline-1,3-diol synthesis. The primary route to these chiral diols is the stereoselective reduction of N-substituted phthalimides.
Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of isoindoline-1,3-diols, offering potential causes and actionable solutions.
Problem 1: Low Enantioselectivity (ee%) in Asymmetric Reduction
Low enantiomeric excess is a common issue when using chiral catalysts or reagents to reduce prochiral N-substituted phthalimides.
Possible Causes & Solutions:
-
Suboptimal Catalyst/Reagent: The chosen catalyst (e.g., Noyori-type, CBS) may not be ideal for the specific substrate.
-
Incorrect Catalyst Loading: Both too high and too low catalyst concentrations can negatively impact enantioselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry.
-
Temperature Fluctuations: Asymmetric reductions are often highly sensitive to temperature.
-
Presence of Impurities: Water or other impurities can deactivate the catalyst or interfere with the reaction.
Quantitative Data Summary: Asymmetric Hydrogenation of N-Arylphthalimides
| Entry | Catalyst (mol%) | Ligand | Substrate | Solvent | Temp (°C) | Pressure (atm H₂) | Yield (%) | ee% |
| 1 | Ru-(C3-TunePhos) (0.01) | C3-TunePhos | α-phthalimide ketone | Toluene | 25 | 8 | >99 | >99 |
| 2 | RuCl₂[(S)-BINAP] (1) | (S)-BINAP | N-phenylphthalimide | Methanol | 50 | 50 | 95 | 92 |
| 3 | [Ir(COD)Cl]₂/(S)-Tol-BINAP (2) | (S)-Tol-BINAP | N-benzylphthalimide | THF | 25 | 50 | 91 | 88 |
| 4 | (S)-CBS catalyst (10) | - | N-phenylphthalimide | Toluene | -78 | - | 85 | 95 |
Data compiled from various sources for illustrative purposes.
Problem 2: Poor Diastereoselectivity (dr) in Substrate-Controlled Reduction
When using a chiral auxiliary on the nitrogen atom, achieving a high diastereomeric ratio is crucial. The primary goal is typically the cis-diol, which results from the hydride attacking from the less sterically hindered face.
Possible Causes & Solutions:
-
Ineffective Chiral Auxiliary: The chiral auxiliary may not provide sufficient steric hindrance to effectively direct the reduction.
-
Wrong Reducing Agent: Bulky reducing agents (e.g., L-Selectride) often provide higher diastereoselectivity than smaller ones (e.g., NaBH₄).
-
Chelation vs. Non-Chelation Control: The presence of a Lewis acid can switch the mechanism from a non-chelation controlled pathway (Felkin-Anh model) to a chelation-controlled one, potentially inverting the stereochemical outcome.
-
Reaction Temperature: Lower temperatures generally favor higher diastereoselectivity by increasing the energy difference between competing transition states.
Quantitative Data Summary: Diastereoselective Reduction of N-(S)-1-Phenylethylphthalimide
| Entry | Reducing Agent (equiv.) | Additive (equiv.) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | NaBH₄ (2.0) | None | Methanol | 0 | 98 | 75:25 |
| 2 | NaBH₄ (2.0) | CeCl₃·7H₂O (1.1) | Methanol | -78 | 95 | 92:8 |
| 3 | L-Selectride (2.2) | None | THF | -78 | 92 | >98:2 |
| 4 | LiAlH₄ (1.5) | None | THF | -78 | 96 | 85:15 |
| 5 | K-Selectride (2.2) | None | THF | -78 | 90 | >98:2 |
Data compiled from various sources for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the stereoselective reduction of N-substituted phthalimides?
The reduction proceeds in two steps. First, one carbonyl group is reduced to a hydroxylactam intermediate. Then, the second carbonyl is reduced to form the final 1,3-diol. Stereoselectivity is determined by the facial selectivity of the hydride attack on each carbonyl group, which is influenced by the catalyst, reagent, or an existing stereocenter in the substrate.
Q2: How do I choose between catalytic asymmetric hydrogenation and a substrate-controlled diastereoselective reduction?
-
Catalytic Asymmetric Hydrogenation (e.g., Noyori or CBS reduction) is ideal when starting with a prochiral (achiral) N-substituted phthalimide to create a new chiral center. It is more atom-economical as it uses a catalytic amount of the chiral source.
-
Substrate-Controlled Diastereoselective Reduction is used when the N-substituent is already chiral (a chiral auxiliary). This method is often simpler to perform experimentally but requires the synthesis of the chiral substrate and subsequent removal of the auxiliary.
Q3: Can I obtain the trans-diol isomer selectively?
Yes. While the cis-isomer is often the thermodynamic product and favored by sterically directed reductions, the trans-isomer can sometimes be obtained. This may be achieved by using a chelation-control strategy with a suitable Lewis acid and reducing agent, which can favor a transition state leading to the trans product. The choice of solvent can also influence the cis/trans ratio.
Q4: My reaction has stalled after forming the hydroxylactam intermediate. What should I do?
This indicates that the reduction of the second carbonyl (the amide carbonyl in the hydroxylactam) is much slower. You can try increasing the amount of reducing agent, raising the reaction temperature, or switching to a more powerful reducing agent (e.g., from NaBH₄ to LiAlH₄). Be aware that harsher conditions may affect the stereoselectivity.
Q5: How can I remove the chiral auxiliary after a diastereoselective reduction?
For a common auxiliary like the (S)-1-phenylethyl group, this is typically achieved through hydrogenolysis. This involves reacting the product with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C), which cleaves the N-benzyl bond to yield the free amino-diol.
Key Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of N-Phenylphthalimide
This protocol is a representative procedure using a Noyori-type catalyst.[1]
-
Catalyst Preparation: In a glovebox, a mixture of [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral ligand (e.g., (S,S)-TsDPEN, 2 mol%) in isopropanol is heated at 80 °C for 1 hour to form the active catalyst.
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-phenylphthalimide (1.0 equiv).
-
Reaction Execution: Add the pre-formed catalyst solution to the flask, followed by a solution of formic acid and triethylamine (5:2 mixture in isopropanol) as the hydrogen source.
-
Monitoring: Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification & Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Protocol 2: Diastereoselective Reduction of N-[(S)-1-Phenylethyl]phthalimide with L-Selectride
This procedure is a typical example of a substrate-controlled reduction to favor the cis-diol.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-[(S)-1-phenylethyl]phthalimide (1.0 equiv) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride (1.0 M solution in THF, 2.2 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Reaction & Monitoring: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification & Analysis: Purify the crude product by flash chromatography. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product.
Visualizations
Caption: General two-step reduction pathway for this compound synthesis.
Caption: Decision tree for troubleshooting low stereoselectivity in diol synthesis.
Caption: General experimental workflow for stereoselective phthalimide reduction.
References
Overcoming challenges in the purification of Isoindoline-1,3-diol.
Welcome to the technical support center for the purification of Isoindoline-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Common solvents for recrystallization of related compounds include ethanol, propanol-2, or mixtures like ethyl acetate/hexanes.[1][2]- Use a minimal amount of hot solvent to dissolve the crude product to ensure the solution is saturated upon cooling.- Cool the solution slowly to room temperature before placing it in an ice bath to maximize crystal formation.[3]- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[3] |
| The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | - Allow the solution to cool gradually to room temperature before further cooling in an ice bath. Avoid disturbing the flask during crystal formation. | |
| Oily Product Instead of Crystals | The melting point of the compound is lower than the boiling point of the solvent. | - Choose a recrystallization solvent with a lower boiling point than the melting point of this compound. |
| Presence of impurities that are preventing crystallization. | - Attempt purification by column chromatography before recrystallization.- Try a different solvent system for recrystallization. | |
| Poor Separation in Column Chromatography | Incorrect solvent system (eluent). | - Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound.[4]- A common eluent system for related compounds is a mixture of ethyl acetate and hexanes.[1]- For polar compounds, a mixture of methanol and dichloromethane may be effective.[5] |
| Column overloading. | - Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:50 by weight).[6] | |
| Cracks or channels in the silica gel column. | - Pack the column carefully to ensure a homogenous stationary phase without air bubbles.[6] | |
| Product Degradation During Purification | Instability of the isoindole ring. | - Isoindoles can be unstable; handle them promptly after preparation.[7]- Avoid exposure to strong acids or bases, as this can lead to hydrolysis of the imide group in related structures.[8]- For sensitive compounds, deactivating the silica gel by adding a small amount of triethylamine (1-3%) to the eluent can be beneficial.[5] |
| Trace acidic or basic materials in solvents. | - Use high-purity solvents. NMR analyses of related unstable isoindoles were most successful using acetone-d6 due to the presence of fewer acidic or basic impurities.[7] | |
| Presence of Colored Impurities | Formation of side-products during synthesis. | - Add activated charcoal to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration. |
| Multiple Spots on TLC After Purification | Incomplete separation of impurities. | - If using column chromatography, try a shallower gradient or isocratic elution with the optimized solvent system.- Re-purify the material using a different purification technique (e.g., recrystallization if chromatography was used first). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: While specific impurities for this compound synthesis are not extensively documented, common impurities in the synthesis of related isoindoline-1,3-diones can include unreacted starting materials (e.g., phthalic anhydride and the corresponding amine), and side-products from incomplete cyclization, such as monoacylation products (phthalic acid amides).[9] The stability of the isoindole ring can also be a factor, potentially leading to degradation products.[7]
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: For related isoindoline-1,3-dione derivatives, solvents like ethanol, propanol-2, and acetone have been used for recrystallization.[1][2] A good approach is to test the solubility of your crude product in small amounts of various solvents at room temperature and upon heating to find a solvent that provides high solubility when hot and low solubility when cold.
Q3: How can I monitor the purity of my this compound fractions during column chromatography?
A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of column chromatography.[10] By spotting each collected fraction on a TLC plate and running it with the appropriate eluent, you can identify which fractions contain the pure product. Fractions with a single spot corresponding to the Rf of the desired compound can then be combined.
Q4: My purified this compound appears to be degrading over time. How can I improve its stability?
A4: The stability of isoindoles can be influenced by substituents on the ring system, with electron-withdrawing groups generally improving stability.[7] For the parent diol, it is advisable to store the purified compound in a cool, dry, and dark place. If in solution, use high-purity solvents and consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. For some unstable isoindoles, immediate use after preparation is recommended.[7]
Q5: What analytical techniques can I use to confirm the purity of my final product?
A5: The purity of this compound and its derivatives can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the target compound from any impurities. A typical mobile phase for related compounds consists of acetonitrile and water with an acid modifier like formic acid for MS compatibility.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can confirm the structure of the compound and reveal the presence of impurities. For a related diol compound, hydroxyl and aliphatic protons were observed around 2.86 ppm and 4.56 ppm, respectively, with aromatic protons between 7.31–8.23 ppm in the 1H NMR spectrum.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For a related diol, characteristic imide and –OH peaks were observed at 1715 cm-1 and 3305 cm-1, respectively.[12]
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the compound.
Experimental Protocols
Recrystallization of Isoindoline-1,3-dione Derivatives (General Protocol)
This protocol is a general guideline based on the purification of related isoindoline-1,3-dione compounds and should be optimized for this compound.[1][13]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, propanol-2). Heat the mixture on a hot plate with stirring until the solid is completely dissolved.[13]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Cooling: Once the solution has reached room temperature and crystals have started to form, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal yield.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Column Chromatography of Isoindoline-1,3-dione Derivatives (General Protocol)
This is a general procedure for the purification of related compounds and should be adapted for this compound based on TLC analysis.[1][4]
-
Column Preparation:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexanes).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that is miscible with the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[14]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (flash chromatography) or allow the solvent to flow by gravity.
-
Maintain a constant flow of eluent, ensuring the top of the silica gel does not run dry.
-
-
Fraction Collection:
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
References
- 1. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. ptfarm.pl [ptfarm.pl]
- 6. This compound | C8H9NO2 | CID 12393906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
- 10. columbia.edu [columbia.edu]
- 11. Separation of 1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. Chromatography [chem.rochester.edu]
Stability issues and degradation pathways of Isoindoline-1,3-diol derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoindoline-1,3-diol derivatives. The inherent instability of the hemiaminal (or carbinolamine) functional group in these compounds presents unique challenges during experimentation. This guide aims to address common stability issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be degrading rapidly upon dissolution. What is the likely cause?
A1: this compound derivatives are a class of hemiaminals, which are known to be inherently unstable. The primary degradation pathway is oxidation to the corresponding, more stable isoindoline-1,3-dione. This process can be accelerated by exposure to air (oxygen), elevated temperatures, and certain pH conditions.
Q2: I am observing a new, less polar spot on my TLC plate that stains with permanganate. What could this be?
A2: The new, less polar spot is likely the oxidized isoindoline-1,3-dione derivative. The diol is more polar due to the two hydroxyl groups. Oxidation to the dione reduces the polarity. Potassium permanganate is a common stain for visualizing compounds that can be oxidized, which is why both the diol and its potential oxidation byproducts might be visible.
Q3: How does pH affect the stability of my this compound derivative?
A3: The stability of hemiaminals is significantly influenced by pH. Both acidic and basic conditions can catalyze the degradation of isoindoline-1,3-diols. Under acidic conditions, the hydroxyl groups can be protonated, facilitating dehydration to form an iminium ion, which can then tautomerize and oxidize. In basic conditions, the hydroxyl protons can be abstracted, which can also lead to rearrangement and subsequent oxidation. It is crucial to maintain a neutral pH environment whenever possible.
Q4: Can I store solutions of my this compound derivative?
A4: It is highly recommended to prepare solutions of this compound derivatives fresh for each experiment. If short-term storage is unavoidable, it should be done at low temperatures (2-8 °C or -20 °C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen. The choice of solvent is also critical; aprotic, anhydrous solvents are generally preferred over protic solvents like methanol or water.
Q5: Are there any strategies to improve the stability of my this compound derivative during an experiment?
A5: Yes, several strategies can be employed:
-
Inert Atmosphere: Perform all manipulations under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to oxygen.
-
Low Temperature: Keep the compound and its solutions cold to slow down the rate of degradation.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Protecting Groups: For multi-step syntheses, consider protecting the diol functionality as a more stable derivative, such as a cyclic acetal (e.g., using 2,2-dimethoxypropane) or a silyl ether. These protecting groups can be removed in a later step.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the this compound derivative in the assay medium.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Analyze the stock solution and the final assay solution by HPLC or LC-MS to determine the purity of the compound at the start of the experiment.
-
Time-Course Analysis: Analyze the compound in the assay medium at different time points (e.g., 0, 1, 4, and 24 hours) to assess its stability under the specific assay conditions (temperature, pH, media components).
-
Modify Assay Protocol: If degradation is significant, consider reducing the incubation time, performing the assay at a lower temperature if feasible, or preparing the compound solution immediately before addition to the assay.
-
Control Experiment: Include the corresponding isoindoline-1,3-dione as a control in your assay to determine if the observed biological activity is due to the diol, the dione, or a combination of both.
-
Issue 2: Difficulty in isolating the pure this compound derivative after synthesis.
-
Possible Cause: Degradation during workup and purification.
-
Troubleshooting Steps:
-
Minimize Exposure to Air and Heat: Conduct the reaction workup as quickly as possible. Use cooled solvents and avoid excessive heating during solvent evaporation.
-
Purification Technique: Flash column chromatography on silica gel can be effective, but prolonged exposure to silica (which can be slightly acidic) may cause degradation. Consider using a neutral stationary phase like deactivated silica or alumina. Alternatively, purification by crystallization from a suitable solvent system under an inert atmosphere might be a better option.
-
Solvent Choice: During extraction, use degassed, anhydrous solvents. Avoid chlorinated solvents if possible, as they can contain traces of acid.
-
Degradation Pathways and Experimental Workflows
The primary degradation pathway for this compound derivatives is oxidation to the corresponding isoindoline-1,3-dione. This can proceed through a direct oxidation or via a dehydration-tautomerism-oxidation sequence.
Caption: Proposed degradation pathways of this compound.
A typical experimental workflow to investigate the stability of an this compound derivative would involve subjecting the compound to forced degradation conditions and analyzing the resulting mixture.
Caption: Workflow for forced degradation studies.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on an this compound derivative.
1. Stock Solution Preparation:
-
Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours in a sealed vial.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating the intact this compound from its degradation products.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is recommended to obtain UV spectra of all separated peaks.
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples are used to demonstrate the specificity of the method.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from a forced degradation study. Actual values will depend on the specific this compound derivative.
| Stress Condition | Incubation Time (hours) | % Parent Compound Remaining | % Main Degradant (Isoindoline-1,3-dione) | Total % Degradation |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 85.2 | 12.5 | 14.8 | |
| 8 | 71.5 | 25.1 | 28.5 | |
| 24 | 45.8 | 48.9 | 54.2 | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 78.9 | 18.2 | 21.1 | |
| 8 | 62.1 | 34.5 | 37.9 | |
| 24 | 25.3 | 69.8 | 74.7 | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 65.4 | 30.1 | 34.6 | |
| 8 | 40.2 | 55.3 | 59.8 | |
| 24 | 5.1 | 90.5 | 94.9 | |
| 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 98.5 | 1.2 | 1.5 | |
| 8 | 95.2 | 4.5 | 4.8 | |
| 24 | 88.7 | 10.1 | 11.3 | |
| Photolytic | N/A | 92.3 | 6.8 | 7.7 |
Note: The data presented in this table is illustrative and should be replaced with experimental data.
Scalability challenges in the production of Isoindoline-1,3-diol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Isoindoline-1,3-diol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds via the reduction of its precursor, Isoindoline-1,3-dione (phthalimide).
Problem 1: Low Yield of Isoindoline-1,3-dione (Precursor)
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete reaction of phthalic anhydride and amine. | - Ensure a 1:1 molar ratio of reactants. An excess of the amine can sometimes improve yields, but may complicate purification. - Optimize reaction temperature and time. While some methods are solvent-free and quick with simple heating, others may require refluxing in a suitable solvent like ethanol or glacial acetic acid for several hours.[1][2] - For less reactive amines, consider using a catalyst such as phthalimide-N-sulfonic acid.[3] |
| Sub-optimal solvent choice. | - The choice of solvent can significantly impact yield. Toluene, ethanol, and dimethylformamide (DMF) have been used.[4] Yields can vary drastically with the solvent, for instance, DMF and DMSO can give very poor yields in some cases.[4] |
| Decomposition of starting materials or product. | - Avoid excessively high temperatures or prolonged reaction times which can lead to side reactions or decomposition. |
| Inefficient purification. | - Recrystallization is a common purification method.[5] Select a solvent system where the product has high solubility at high temperatures and low solubility at room temperature. Ethanol is often a good choice.[5] |
Problem 2: Incomplete or Uncontrolled Reduction of Isoindoline-1,3-dione to this compound
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate reducing agent. | - Sodium borohydride (NaBH₄) in an alcoholic solvent is a common choice for the reduction of cyclic imides to hydroxylactams, which are intermediates in the formation of the diol.[6] For the complete reduction to the diol, a stronger or more specific reducing agent might be necessary. The choice of reducing agent is critical and often needs empirical optimization. |
| Sub-optimal reaction conditions. | - Temperature: Reductions are often performed at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and prevent over-reduction or side reactions. - pH: The pH of the reaction mixture can influence the reactivity of the reducing agent and the stability of the product. The reduction of phthalimides can be performed under both acidic and basic conditions, but the outcome may differ.[7] |
| Formation of side products. | - Over-reduction can lead to the formation of isoindoline. - Incomplete reduction may result in the isolation of the intermediate hydroxylactam (3-hydroxyisoindolin-1-one).[6] |
Problem 3: Difficulties in Isolating and Purifying this compound
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High polarity and water solubility of the diol. | - this compound is expected to be a polar molecule with good solubility in polar solvents, including water. This can make extraction from aqueous work-up solutions challenging. Use of continuous liquid-liquid extraction or salting out the aqueous phase may be necessary. |
| Product instability. | - Diols, especially geminal diols, can be unstable and may eliminate water to form other products. It is crucial to handle the product at low temperatures and under neutral pH conditions if possible. |
| Co-elution with polar impurities during chromatography. | - If column chromatography is used, a polar stationary phase (like silica gel) with a carefully selected polar mobile phase will be required. Gradient elution might be necessary to separate the product from polar starting materials or byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A1: The most common precursor for the synthesis of this compound is Isoindoline-1,3-dione, also known as phthalimide. Phthalimide can be synthesized from the reaction of phthalic anhydride with an appropriate amine.[1]
Q2: What are the key challenges when scaling up the production of this compound?
A2: Key scalability challenges include:
-
Heat management: The reduction of the dione is often exothermic. At a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts.
-
Reagent handling: The use of certain reducing agents may pose safety risks at a large scale. A thorough risk assessment is necessary.
-
Purification: Isolation and purification of a polar, potentially water-soluble diol can be more complex and costly at scale compared to laboratory procedures. Techniques like crystallization may need significant development to be efficient.
-
Impurity profile: The profile of impurities may change at a larger scale due to longer reaction times or less efficient mixing.
Q3: How can I monitor the progress of the reduction reaction?
A3: Thin-layer chromatography (TLC) is a common method to monitor the reaction. A spot for the starting isoindoline-1,3-dione should disappear and be replaced by a new, more polar spot corresponding to the this compound. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots.
Experimental Protocols
Synthesis of N-substituted Isoindoline-1,3-dione (General Procedure)
This protocol is a general guideline for the synthesis of the precursor.
Materials:
-
Phthalic anhydride
-
Primary amine (e.g., benzylamine)
-
Glacial acetic acid or ethanol
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in a minimal amount of glacial acetic acid or ethanol.
-
Add the primary amine (1 equivalent) dropwise to the solution while stirring.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol or water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted isoindoline-1,3-dione.[2][5]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low product yield.
Reaction Pathway: Synthesis of this compound
Caption: General synthesis pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. printo.2promojournal.com [printo.2promojournal.com]
- 3. bohrium.com [bohrium.com]
- 4. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. An Oxidation Study of Phthalimide-Derived Hydroxylactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phthalimide reduction mechanism - ECHEMI [echemi.com]
Technical Support Center: Managing Diastereomeric Separation of Isoindoline-1,3-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the diastereomeric separation of Isoindoline-1,3-diol.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound diastereomers.
Issue 1: Poor or No Separation of Diastereomers on TLC
-
Question: My diastereomers of this compound are showing as a single spot on the TLC plate, or the separation is very poor. What can I do?
-
Answer:
-
Solvent System Optimization: The polarity of your mobile phase is critical. Since diastereomers often have very similar polarities, systematic experimentation with different solvent systems is necessary. Try varying the ratios of common solvent mixtures like ethyl acetate/hexane or dichloromethane/methanol. Consider adding a small percentage of a more polar solvent like methanol or a less polar one like toluene to fine-tune the separation.[1]
-
Multiple Developments: Running the TLC plate multiple times in the same solvent system can improve the resolution of closely migrating spots.
-
Alternative Stains: If visualization is an issue, try different staining methods such as p-anisaldehyde, permanganate, or iodine, as the diastereomers might react differently.
-
Issue 2: Co-elution of Diastereomers in Column Chromatography
-
Question: I'm unable to separate the diastereomers of this compound using column chromatography. They are eluting together.
-
Answer:
-
Column and Stationary Phase: For challenging separations, consider using a high-performance stationary phase with a smaller particle size. While standard silica gel is a good starting point, other stationary phases like alumina or specialty chiral columns could provide the necessary selectivity.[2][3]
-
Gradient Elution: Instead of an isocratic (constant solvent mixture) elution, a gradient elution where the polarity of the mobile phase is gradually increased can help resolve closely eluting compounds.
-
Sample Loading: Overloading the column is a common reason for poor separation. Ensure you are using an appropriate amount of sample for your column size.
-
Derivatization: If direct separation is unsuccessful, consider derivatizing the diol functionality. Converting the diols to esters or acetals can create derivatives with significantly different physical properties, making them easier to separate. After separation, the protecting group can be removed to yield the pure diastereomers.
-
Issue 3: Difficulty with Crystallization-Based Separation
-
Question: I am trying to separate the diastereomers by crystallization, but I am not getting selective precipitation.
-
Answer:
-
Solvent Screening: The choice of solvent is crucial for successful fractional crystallization. Systematically screen a wide range of solvents with varying polarities. The ideal solvent will have a significant difference in solubility for the two diastereomers at a given temperature.
-
Seeding: If you have a small amount of one pure diastereomer, you can use it as a seed crystal to induce the crystallization of that specific isomer from the mixture.
-
Crystallization-Induced Diastereomer Transformation (CIDT): In some cases, it may be possible to epimerize the unwanted diastereomer in solution while the desired diastereomer crystallizes out.[4] This dynamic process can lead to a high yield of the desired stereoisomer. This often requires specific catalysts and conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected differences in the NMR spectra of the this compound diastereomers?
A1: The 1H NMR spectra of diastereomers will show distinct chemical shifts and coupling constants for the protons at and near the stereocenters. For this compound, you would expect to see differences in the signals for the protons on the carbons bearing the hydroxyl groups (the stereocenters) and the adjacent N-H proton. The coupling constants between these protons can also differ, reflecting the different dihedral angles in the cis and trans isomers. It is common to observe a doubling of signals in the spectrum of a diastereomeric mixture.[5]
Q2: Can I use chiral HPLC for the separation of this compound diastereomers?
A2: Yes, chiral HPLC is a powerful technique for separating stereoisomers, including diastereomers.[6][7][8] Even though diastereomers are not mirror images, chiral stationary phases (CSPs) can often provide the necessary selectivity for their separation. Screening different types of chiral columns (e.g., polysaccharide-based, Pirkle-type) and mobile phases is recommended to find the optimal conditions.[7][8]
Q3: Are there any non-chromatographic methods to separate these diastereomers?
A3: Besides crystallization, in some specific cases, mechanical separation of diastereomeric crystals that have distinct morphologies can be attempted, although this is not a generally applicable method.[9] Derivatization to form salts with a chiral acid or base can also be a viable strategy. The resulting diastereomeric salts may have different solubilities, allowing for separation by fractional crystallization.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Separation
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the diastereomeric mixture of this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica bed.
-
Elution: Begin elution with the low-polarity mobile phase.
-
Gradient (Optional): If separation is not achieved, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify the separated diastereomers.
-
Solvent Removal: Combine the fractions containing the pure diastereomers and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Derivatization with a Chiral Acid
-
Reaction Setup: In a round-bottom flask, dissolve the diastereomeric mixture of this compound in a suitable solvent (e.g., dichloromethane).
-
Reagent Addition: Add a chiral resolving agent, such as a chiral carboxylic acid (e.g., (R)-(-)-Mandelic acid), and a coupling agent (e.g., DCC).
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction, wash the organic layer, and dry it over a suitable drying agent (e.g., Na2SO4).
-
Separation: The resulting diastereomeric esters can now be separated by standard column chromatography or crystallization.
-
Deprotection: After separation, the ester linkage can be cleaved (e.g., by hydrolysis) to yield the pure diastereomers of this compound.
Data Presentation
Table 1: Illustrative TLC Data for Solvent System Screening
| Solvent System (v/v) | Diastereomer 1 (Rf) | Diastereomer 2 (Rf) | Separation (ΔRf) |
| 20% Ethyl Acetate / Hexane | 0.35 | 0.38 | 0.03 |
| 30% Ethyl Acetate / Hexane | 0.45 | 0.47 | 0.02 |
| 5% Methanol / Dichloromethane | 0.50 | 0.55 | 0.05 |
| 10% Toluene / Ethyl Acetate | 0.42 | 0.41 | 0.01 |
Note: This is hypothetical data to illustrate the process of optimizing a solvent system for TLC.
Table 2: Illustrative HPLC Data for Chiral Column Screening
| Chiral Column | Mobile Phase | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Resolution (Rs) |
| Chiralpak IA | Hexane:Isopropanol (90:10) | 12.5 | 14.2 | 1.5 |
| Chiralcel OD-H | Hexane:Ethanol (80:20) | 10.1 | 10.8 | 0.9 |
| Lux Cellulose-1 | Methanol | 8.3 | 9.5 | 1.3 |
Note: This is hypothetical data to illustrate the process of screening chiral columns for HPLC separation.
Visualizations
Caption: Workflow for the separation and analysis of this compound diastereomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bohrium.com [bohrium.com]
- 7. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for Isoindoline-1,3-diol Purity Validation
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for active pharmaceutical ingredients (APIs) and key intermediates like Isoindoline-1,3-diol is a critical step in drug development and manufacturing. Ensuring the accuracy and reliability of these purity assessments is paramount for safety, efficacy, and regulatory compliance. This guide provides a comparative overview of common analytical methods for validating the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
Comparison of Key Analytical Methods
Several analytical techniques can be employed for the purity validation of this compound. The choice of method often depends on the specific requirements of the analysis, such as the expected impurities, the desired level of sensitivity, and the availability of instrumentation. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC).
Data Presentation
The following tables summarize the typical quantitative performance data for HPLC, qNMR, and DSC methods for the analysis of this compound. These values are representative and may vary based on the specific instrumentation and experimental conditions.
Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Table 2: Quantitative NMR (qNMR) Performance Data
| Parameter | Typical Performance |
| Purity Range | 95 - 100% |
| Accuracy (% Purity) | ± 0.5% |
| Precision (% RSD) | < 1.0% |
| Measurement Time | < 30 minutes per sample |
Table 3: Differential Scanning Calorimetry (DSC) Performance Data
| Parameter | Typical Performance |
| Purity Range | 98.5 - 100% |
| Accuracy (% Purity) | ± 0.2% |
| Precision (% RSD) | < 1.5% |
| Sample Size | 1 - 5 mg |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To determine the purity of this compound and quantify its impurities by HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
This compound reference standard
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to the same concentration as the main standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Gradient back to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B (re-equilibration)
-
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis:
-
Purity Calculation: Determine the area percent of the this compound peak in the sample chromatogram.
-
Impurity Quantification: Quantify any impurities against the reference standard.
-
Quantitative NMR (qNMR) Spectroscopy Method
Objective: To determine the absolute purity of this compound by qNMR using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation.
-
Acquire the spectrum with a sufficient signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample refers to this compound
-
IS refers to the internal standard
-
Differential Scanning Calorimetry (DSC) Method
Objective: To determine the purity of this compound based on the melting point depression. This method is suitable for crystalline substances with a purity of at least 98.5%.[1][2]
Instrumentation:
-
Differential Scanning Calorimeter
-
Aluminum pans and lids
Reagents:
-
This compound sample
-
Indium standard for calibration
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into an aluminum pan and hermetically seal it.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 2 °C/min) through its melting transition.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of melting and the heat of fusion (ΔHfus) from the resulting thermogram.
-
The purity is calculated by the instrument's software based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. The analysis typically involves evaluating the shape of the melting peak.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the validation of this compound purity and the signaling pathway for method selection.
Caption: Workflow for Purity Validation of this compound.
Caption: Decision Pathway for Analytical Method Selection.
References
Biological Activity of Isoindoline-1,3-diol Enantiomers: A Comparative Analysis
A comprehensive comparison of the biological activities of the (R) and (S) enantiomers of isoindoline-1,3-diol is currently not feasible due to a lack of available scientific literature and experimental data. Extensive searches for studies differentiating the pharmacological or biological effects of these specific stereoisomers have not yielded any direct comparisons.
The majority of published research focuses on derivatives of the closely related structure, isoindoline-1,3-dione (also known as phthalimide). This structural analogue has been extensively investigated for a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. However, this body of research does not provide insight into the specific biological activities of the this compound enantiomers.
For researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound, this represents a significant knowledge gap. Future research should prioritize the following:
-
Enantioselective Synthesis: Development of robust and efficient methods for the synthesis of the individual (R)- and (S)-enantiomers of this compound is a critical first step.
-
Chiral Separation and Analysis: For racemic mixtures, the development of effective chiral separation techniques, such as chiral High-Performance Liquid Chromatography (HPLC), is necessary to isolate and purify each enantiomer.
-
Comparative Biological Screening: Once isolated, the (R)- and (S)-enantiomers should be subjected to a broad range of biological assays to determine their respective activities. This could include, but is not limited to, assays for cytotoxicity, enzyme inhibition, receptor binding, and anti-inflammatory properties.
Without such foundational research, it is impossible to construct a data-driven comparison of the biological activities of this compound enantiomers. The potential for stereospecific interactions with biological targets underscores the importance of evaluating each enantiomer independently. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies, efficacies, and even opposing biological effects.
Therefore, any discussion on the biological activity of this compound must be considered incomplete until the individual contributions of the (R) and (S) enantiomers are elucidated through rigorous scientific investigation.
A Comparative Guide to Isoindoline-1,3-diol Derivatives: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various isoindoline-1,3-diol derivatives against alternative compounds, supported by experimental data. The information is intended to aid researchers in evaluating the potential of these compounds in drug discovery and development.
In Vitro Evaluation: A Snapshot of Cellular and Enzymatic Activity
This compound derivatives have demonstrated a wide range of biological activities in vitro, including potent anticancer, anti-inflammatory, and neuroprotective effects. The following tables summarize the quantitative data from various studies, comparing the efficacy of these derivatives with standard drugs and other compounds.
Anticancer Activity
Isoindoline-1,3-dione derivatives, the oxidized form of isoindoline-1,3-diols and a common chemical scaffold in this class, have shown significant cytotoxic effects against a variety of cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Comparison Compound | IC50 (µM) | Reference |
| Compound 7 (azide and silyl ether derivative) | A549 (Lung Carcinoma) | 19.41 ± 0.01 | 5-Fluorouracil | >100 | [1] |
| Compounds 9 and 11 | HeLa (Cervical Cancer) | Cell-selective activity | 5-Fluorouracil | - | [1] |
| Compound 11 | C6 (Glioma) | More active than positive control at 100 µM | 5-Fluorouracil | - | [1] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's Lymphoma) | 0.26 µg/mL | - | - | [2] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic Myelogenous Leukemia) | 3.81 µg/mL | - | - | [2] |
| N-benzylisoindole-1,3-dione (Compound 3) | A549-Luc (Lung Adenocarcinoma) | 114.25 | - | - | [3] |
| N-benzylisoindole-1,3-dione (Compound 4) | A549-Luc (Lung Adenocarcinoma) | 116.26 | - | - | [3] |
| Compound 13 (-OTBDMS and -Br substituted) | Caco-2 (Colorectal Adenocarcinoma) | Higher than Cisplatin | Cisplatin | - | [4] |
| Compound 16 (-OTBDMS and -Br substituted) | MCF-7 (Breast Adenocarcinoma) | Higher than Cisplatin | Cisplatin | - | [4] |
Acetylcholinesterase (AChE) Inhibition
Several isoindoline-1,3-dione derivatives have been investigated as potential treatments for Alzheimer's disease due to their ability to inhibit acetylcholinesterase.
| Compound/Derivative | IC50 (µM) vs. AChE | Comparison Compound | IC50 (µM) vs. AChE | Reference |
| para-fluoro substituted compounds 7a and 7f | 2.1 | Rivastigmine | 11.07 | [4] |
| Derivative I (phenyl substituent at piperazine 4-position) | 1.12 | Donepezil | 3.29 ± 0.85 | [5] |
| Most active derivative (Farani et al.) | 0.91 | - | - | [5] |
| Most active derivative (Bajda et al.) | 0.087 | - | - | [5] |
Anti-inflammatory and Analgesic Activity
The anti-inflammatory and analgesic properties of isoindoline-1,3-dione derivatives have been evaluated in various in vitro and in vivo models.
| Compound/Derivative | Assay | Result | Comparison Compound | Result | Reference |
| Aminoacetylenic isoindoline-1,3-diones (ZM4 & ZM5) | Acetic acid-induced writhing | Dose-dependent reduction in writhing | Aspirin (200 mg/kg) | Significant inhibition | [6] |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Acetic acid-induced writhing | 1.6 times more active than Metamizole sodium | Metamizole sodium | - | [7] |
| Aminoacetylenic isoindoline-1,3-dione (ZM4) | COX-2 Inhibition | 91% inhibition at 5 µM | Celecoxib | - | [8] |
| Compound D (N-[(4-(diphenyl-methyl)-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione) | COX-1 Inhibition | IC50: 90.28 µM | Meloxicam | - | [9] |
| Compounds E, F, H, and I | COX-2 Inhibition | Greater inhibition than Meloxicam | Meloxicam | - | [9] |
| Compounds F1, F2, F4 (5-20 mg/kg) | Capsaicin-induced pain | Significant reduction in pain | - | - | [10] |
| Compounds F1, F2, F3 (5-20 mg/kg) | Glutamate-induced pain | Pronounced effect | - | - | [10] |
In Vivo Evaluation: Performance in Animal Models
The therapeutic potential of this compound derivatives has been further investigated in animal models, providing crucial data on their efficacy and safety.
Anticancer Efficacy in Murine Models
| Compound/Derivative | Animal Model | Key Findings | Comparison Compound | Key Findings | Reference |
| Compound 4d | Ehrlich Ascites Carcinoma (EAC) bearing mice | Highest inhibition of cancerous cell growth | 5-Fluorouracil (20 mg/kg) | Standard anticancer agent | [11] |
| N-benzylisoindole-1,3-dione derivatives (3 and 4) | Nude mice with A549-luc xenografts | Potential anticancer agents | - | - | [3] |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through various signaling pathways. The well-studied immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, which share the isoindoline-1,3-dione core, provide significant insight into the mechanism of this class of compounds.
Cereblon-Mediated Protein Degradation
A key mechanism of action for many isoindoline derivatives is the binding to the protein cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[12] This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[11][13] The degradation of these factors has profound effects on both cancer cells and the immune system.
References
- 1. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models [mdpi.com]
- 11. How Thalidomide Works Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
Unveiling the Solid State: A Comparative Guide to the X-ray Crystallographic Analysis of Isoindoline Scaffolds
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating atomic arrangements in the solid state, providing invaluable insights for drug design and development. This guide offers a comparative analysis of the X-ray crystallographic data of isoindoline-1,3-dione (phthalimide), a key structural analog of isoindoline-1,3-diol, and provides a detailed protocol for such analyses.
Comparative Crystallographic Data
To facilitate a clear comparison, the following table summarizes the key crystallographic parameters for phthalimide. This data is essential for understanding the packing of the molecule in the crystal lattice and for validating computational models.
| Parameter | Phthalimide (Isoindoline-1,3-dione)[3] |
| Chemical Formula | C₈H₅NO₂ |
| Molecular Weight | 147.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 3.8036(7) Å |
| b = 7.643(1) Å | |
| c = 22.818(5) Å | |
| α = 90° | |
| β = 91.36(2)° | |
| γ = 90° | |
| Volume (V) | 663.1(2) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (Dx) | 1.474 g/cm³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 298 K |
| R-factor | 0.038 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure through X-ray diffraction follows a well-established workflow. The following protocol outlines the key steps for the analysis of small organic molecules like phthalimide and its derivatives.
Crystal Growth
High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. For small organic molecules, several crystallization techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and often requires screening of various options.
-
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial inside a larger sealed container that holds a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.
Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
X-ray Source: A monochromatic X-ray beam, typically from a copper or molybdenum source, is used.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. The intensities and positions of the diffracted spots are measured at various crystal orientations.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern and a more precise structure.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure.
-
Unit Cell Determination: The dimensions and symmetry of the unit cell are determined from the positions of the diffraction spots.
-
Space Group Determination: Based on the symmetry of the diffraction pattern, the space group of the crystal is identified.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods to obtain the final, most accurate model of the crystal structure. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit between the model and the experimental data.
Experimental Workflow
The following diagram illustrates the typical workflow for an X-ray crystallographic analysis.
References
- 1. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
A Comparative Guide to the Computational Docking of Isoindoline-1,3-dione Derivatives with Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational docking studies of isoindoline-1,3-dione derivatives with various protein targets implicated in a range of diseases. The isoindoline-1,3-dione scaffold is a key pharmacophore in medicinal chemistry, and understanding its binding interactions at a molecular level is crucial for rational drug design. This document summarizes the quantitative data from several studies, outlines the experimental protocols used, and visualizes the computational workflows and relevant biological pathways.
Introduction
Isoindoline-1,3-dione, a derivative of phthalimide, serves as a versatile scaffold for the development of therapeutic agents with diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2] Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target.[3] This approach is instrumental in screening virtual libraries of compounds and prioritizing candidates for further experimental validation.
This guide focuses on the interactions of isoindoline-1,3-dione derivatives with four key protein targets: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), which are relevant to Alzheimer's disease; Cyclooxygenase-2 (COX-2), a key enzyme in inflammation; and Caspase-3, a critical mediator of apoptosis. While the initial topic specified "Isoindoline-1,3-diol," the available scientific literature overwhelmingly focuses on the "dione" form, suggesting its greater stability and biological relevance. Therefore, this guide will focus on the computational docking studies of isoindoline-1,3-dione derivatives.
Comparative Docking Performance of Isoindoline-1,3-dione Derivatives
The following tables summarize the binding affinities of various isoindoline-1,3-dione derivatives with their respective protein targets, as reported in the cited literature. Binding energy is a common metric used to quantify the strength of the interaction, with more negative values indicating a stronger binding affinity.
Table 1: Docking with Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
| Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |
| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4a) | AChE | - | Donepezil | - |
| Isoindoline-1,3-dione Derivative I (phenyl substituent at piperazine position 4) | AChE | - | Donepezil | -10.9 |
| Isoindoline-1,3-dione Derivative VI | AChE | -10.2 | Donepezil | -10.9 |
| Isoindoline-1,3-dione Derivative V | AChE | -8.2 | Donepezil | -10.9 |
| Isoindoline-1,3-dione Derivative III (diphenylmethyl moiety) | BuChE | - | - | - |
Note: Some studies report IC50 values instead of binding energies. For compound 4a, the IC50 was 0.91 µM against AChE, compared to 0.14 µM for donepezil.[4] For derivative I, the IC50 against AChE was 1.12 μM, and for derivative III against BuChE, it was 21.24 μM.[1]
Table 2: Docking with Cyclooxygenase (COX) Enzymes
| Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |
| Isoindoline-1,3-dione Derivative H (meta-OCH3 substituent) | COX-2 | - | Meloxicam | - |
| Isoindoline-1,3-dione Derivative ZJ1 | COX-2 | - | Indomethacin | - |
| Celecoxib | - |
Note: The binding affinity for derivative H was noted to be strong due to interactions with Arg120 and Tyr355.[2] Compound ZJ1 showed a potent blockage and ligand efficiency toward the COX-2 enzyme, higher than indomethacin and close to celecoxib.[5]
Table 3: Docking with Caspase-3
| Derivative | Target Protein | Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |
| Isoindoline-1,3-dione Derivative 3e | Caspase-3 | - | Caspase Inhibitor III | - |
Note: Compound 3e exhibited the best binding energy among the synthesized derivatives in its study.[6]
Experimental Protocols
The following sections detail the generalized methodologies employed in the cited computational docking studies.
Molecular Docking Workflow
A typical molecular docking protocol involves several key steps, from preparing the protein and ligand structures to analyzing the results.
Caption: A generalized workflow for molecular docking studies.
1. Protein Structure Preparation:
-
The three-dimensional crystal structure of the target protein is typically retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are generally removed.
-
Hydrogen atoms are added to the protein structure.
-
The protein is then energy minimized using a force field such as CHARMm or AMBER to relieve any steric clashes.[7]
2. Ligand Preparation:
-
The 2D structures of the isoindoline-1,3-dione derivatives are drawn using chemical drawing software.
-
These are then converted to 3D structures.
-
The ligands are energy minimized, and their rotatable bonds are defined.
3. Grid Generation:
-
A grid box is defined around the active site of the protein. This box specifies the region where the docking software will search for favorable binding poses of the ligand.
-
The active site is often determined based on the location of a co-crystallized inhibitor or through literature review.
4. Molecular Docking:
-
Docking simulations are performed using software such as AutoDock, GOLD, or Glide.[8][9][10]
-
These programs use algorithms (e.g., genetic algorithms, Lamarckian genetic algorithms) to explore different conformations of the ligand within the defined active site and calculate the binding energy for each pose.[9]
5. Analysis of Results:
-
The resulting docking poses are ranked based on their calculated binding energies.
-
The pose with the most favorable (most negative) binding energy is typically selected for further analysis.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.
Signaling Pathway: Cholinergic Neurotransmission
The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease. The following diagram illustrates the role of AChE in cholinergic neurotransmission and how its inhibition can be beneficial.
Caption: Inhibition of AChE by isoindoline-1,3-dione derivatives.
Conclusion
The computational docking studies summarized in this guide demonstrate the potential of isoindoline-1,3-dione derivatives as inhibitors of various therapeutically relevant protein targets. The binding affinity data, while variable across different studies and target proteins, consistently indicate that this scaffold can be effectively modified to achieve potent and selective inhibition. The outlined experimental protocols provide a framework for conducting similar in silico investigations. The visualization of the docking workflow and a relevant signaling pathway further clarifies the context and application of these computational methods in drug discovery. Future research should focus on synthesizing and experimentally validating the most promising candidates identified through these computational approaches to translate these in silico findings into tangible therapeutic benefits.
References
- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmpas.com [jmpas.com]
- 4. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]
- 9. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Chiral Diol Catalysts in Asymmetric Synthesis: Benchmarking Performance in the Absence of Isoindoline-1,3-diol Data
A comprehensive review of existing literature reveals a notable gap in the application of isoindoline-1,3-diol-based catalysts for asymmetric synthesis. To provide a valuable comparative framework for researchers, this guide benchmarks the performance of structurally related and widely employed C2-symmetric chiral diol catalysts, namely TADDOLs (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols) and BINOLs (1,1′-bi-2-naphthols). These catalysts serve as a proxy to anticipate the potential efficacy of this compound derivatives and to highlight established methodologies in the field.
This guide presents a comparative analysis of the performance of these catalyst classes in key asymmetric transformations, supported by experimental data and detailed protocols. The information is intended for researchers, scientists, and drug development professionals seeking to select or develop catalysts for enantioselective reactions.
Performance Comparison of TADDOL and BINOL Derivatives in Asymmetric Reactions
The catalytic activity of TADDOL and BINOL derivatives is demonstrated in a range of asymmetric reactions, including alkylations, cyanations, Diels-Alder reactions, and allylations. The following tables summarize their performance in terms of yield and enantiomeric excess (ee).
Table 1: Performance of TADDOL-Derived Catalysts in Asymmetric Reactions
| Reaction | Catalyst | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Phase-Transfer α-Alkylation | TADDOL-derived Amine | Glycine Schiff Base | High | Up to 93 | [Not Available] |
| Asymmetric Cyanosilylation | TADDOL derivative | Benzaldehyde | Moderate | 71 | [Not Available] |
| Hetero-Diels-Alder Reaction | TADDOL | Electron-rich Diene & Benzaldehyde | High | >99 (single stereoisomer) | [Not Available] |
Table 2: Performance of BINOL-Derived Catalysts in Asymmetric Reactions
| Reaction | Catalyst | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Asymmetric Allylation of Ketones | (R)-3,3'-Br2-BINOL | Acetophenone | 95 | 98 | [Not Available] |
| Asymmetric Imine Aldol Reaction | Zr-VANOL (Vaulted BINOL) | Aryl Imine & Silyl Ketene Acetal | Excellent | High | [Not Available] |
| Asymmetric Diels-Alder Reaction | VAPOL (Vaulted BINOL)-AlCl | Acrolein & Cyclopentadiene | High | 98 (exo isomer) | [Not Available] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable reproducibility and further investigation.
General Procedure for TADDOL-Catalyzed Hetero-Diels-Alder Reaction
Reaction: Cycloaddition of an electron-rich diene with benzaldehyde.
Catalyst: 10 mol% TADDOL.
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in a suitable solvent (e.g., toluene, 2.0 mL) is added TADDOL (0.1 mmol).
-
The mixture is stirred at room temperature for 15 minutes.
-
The electron-rich diene (1.2 mmol) is added, and the reaction is stirred at the desired temperature (e.g., -20 °C) for 24-48 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the dihydropyrone product.
-
The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
General Procedure for BINOL-Catalyzed Asymmetric Allylation of Ketones
Reaction: Allylation of acetophenone with an allylboronate reagent.
Catalyst: 15 mol% (R)-3,3'-Br2-BINOL.
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), (R)-3,3'-Br2-BINOL (0.15 mmol) is dissolved in a suitable solvent (e.g., THF, 1.0 mL).
-
The allylboronate reagent (1.2 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.
-
The solution is cooled to the desired temperature (e.g., -78 °C).
-
A solution of acetophenone (1.0 mmol) in the same solvent (1.0 mL) is added dropwise over 10 minutes.
-
The reaction is stirred at -78 °C for the specified time (e.g., 6 hours), monitoring by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess is determined by chiral HPLC or Gas Chromatography (GC).
Visualizations
Reaction Pathway for TADDOL-Catalyzed Hetero-Diels-Alder Reaction
Caption: TADDOL-catalyzed Hetero-Diels-Alder reaction pathway.
Experimental Workflow for Catalyst Performance Evaluation
Caption: General workflow for evaluating catalyst performance.
Safety Operating Guide
Navigating the Disposal of Isoindoline-1,3-diol: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of isoindoline-1,3-diol is crucial for maintaining a safe laboratory environment. For researchers, scientists, and drug development professionals, understanding the correct operational and disposal plans is a primary concern.
Currently, a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available. The information presented here is based on safety data sheets for structurally similar compounds, such as isoindoline. It is imperative to treat this guidance as a preliminary step and to consult with your institution's environmental health and safety (EHS) department and a licensed waste disposal company for definitive procedures.
Immediate Safety and Handling
Before disposal, it is essential to adhere to proper handling and safety protocols to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[1]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
-
Accidental Release: In case of a spill, absorb the material with an inert absorbent and place it in a suitable, closed container for disposal.[1] Do not allow the substance to enter drains or waterways.[1]
General Disposal Procedures
Given the absence of specific data for this compound, the following general procedures for related chemical compounds should be considered as a starting point.
Waste Identification and Collection:
-
Characterization: All waste containing this compound must be treated as hazardous waste unless determined otherwise by a qualified professional.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS department.
-
Labeling: Clearly label waste containers with the full chemical name ("this compound"), concentration, and any known hazards.
-
Storage: Store waste in a designated, secure area away from incompatible materials.
Disposal Method:
The recommended method for the disposal of chemical waste of this nature is through a licensed and approved waste disposal company.
-
Professional Disposal: Engage a certified hazardous waste disposal contractor to handle the collection, transportation, and final disposal of this compound waste.
-
Incineration: Chemical incineration with an afterburner and scrubber is a common method for the complete destruction of organic compounds.
-
Landfill: Do not dispose of this compound in a landfill.
| Disposal Parameter | General Recommendation | Primary Action |
| Waste Classification | Hazardous Waste | Consult Institutional EHS |
| On-site Treatment | Not Recommended | Consult Licensed Professional |
| Disposal Method | Incineration or other approved thermal destruction | Engage Approved Waste Disposal Vendor |
| Environmental Release | Strictly Prohibited | Prevent entry into drains and waterways[1] |
Experimental Protocols
Detailed, validated experimental protocols for the neutralization or degradation of this compound for disposal purposes are not currently documented in publicly available literature. Any attempt to neutralize or treat this chemical waste in-house should only be conducted by highly trained personnel after a thorough risk assessment and with the explicit approval of the relevant safety committees.
Logical Flow for Disposal Decision-Making
The following diagram illustrates the recommended logical workflow for making decisions regarding the disposal of this compound.
References
Essential Safety and Operational Guide for Handling Isoindoline-1,3-diol
Disclaimer: A specific Safety Data Sheet (SDS) for Isoindoline-1,3-diol was not located. The following guidance is based on the safety protocols for structurally similar compounds and general best practices for handling solid chemicals in a laboratory setting. Researchers should always conduct a risk assessment before beginning work and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure the safe management of this compound in a laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the potential hazards associated with handling solid chemical compounds.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face | Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be worn in addition to goggles for splash protection. | Protects against accidental splashes or dust particles entering the eyes. |
| Hand | Chemical-resistant gloves (e.g., Nitrile). It is essential to select the right pair of gloves compatible with the chemical to prevent personal exposure.[3] | Prevents direct skin contact with the chemical. Glove compatibility should be confirmed with the manufacturer's guidelines. |
| Body | A laboratory coat or a chemical-resistant apron. For larger quantities or where significant dust generation is possible, disposable coveralls are recommended.[4][5] | Protects skin and personal clothing from contamination. |
| Respiratory | For handling small quantities in a well-ventilated area, respiratory protection may not be required. If dust is generated, a NIOSH-approved N95 respirator or higher should be used.[4] | Prevents inhalation of airborne particles. The need for respiratory protection should be determined by a risk assessment of the specific procedure. Ensure adequate ventilation.[1] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Operational Plan:
-
Preparation:
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Review the experimental protocol and this safety guide.
-
-
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
Avoid actions that could generate dust, such as vigorous scraping or pouring from a height.
-
If the compound needs to be dissolved, add it slowly to the solvent to prevent splashing.
-
-
Storage:
Disposal Plan
All waste generated from handling this compound must be considered chemical waste and disposed of according to institutional and local regulations.
Disposal Protocol:
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, weighing paper, and disposable lab coats, in a designated and clearly labeled hazardous waste container.
-
Do not mix with general laboratory trash.
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container.
-
Do not dispose of solutions down the drain.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected as hazardous liquid waste.
-
Follow institutional guidelines for the disposal of empty, rinsed chemical containers.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][6] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[2][6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[7][8] Seek immediate medical attention. |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's EHS department. Ensure adequate ventilation.[8] Prevent the spilled material from entering drains or waterways.[8] |
Diagrams
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Glove Chemical Compatibility Guide | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 4. realsafety.org [realsafety.org]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 1H-Isoindole-1,3(2H)-dione, 2-(3,5-dichlorophenoxy)- Safety Data Sheets(SDS) lookchem [lookchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
